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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: ^1^H and ^13^C NMR Chemical Shift Assignments for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

Executive Summary As a Senior Application Scientist, I frequently encounter complex, multi-substituted phenolic systems where competing electronic effects and steric crowding complicate resonance assignments. 2-Dimethyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter complex, multi-substituted phenolic systems where competing electronic effects and steric crowding complicate resonance assignments. 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol is a prime example of a multifunctional Mannich base. Its 1,2,4,6-tetrasubstituted aromatic ring presents a unique NMR challenge due to the interplay of strong intramolecular hydrogen bonding, the powerful inductive effects of a trifluoromethoxy group, and the steric constraints of ortho-substitution.

This whitepaper provides an in-depth, self-validating framework for the complete ^1^H, ^13^C, and ^19^F NMR chemical shift assignments of this molecule. By moving beyond simple empirical prediction and focusing on the underlying physical chemistry—specifically how molecular conformation dictates magnetic shielding—this guide serves as a definitive reference for researchers and drug development professionals characterizing structurally analogous active pharmaceutical ingredients (APIs).

Structural Deconstruction & Electronic Causality

To accurately assign the NMR spectra of this molecule, we must first deconstruct the causality behind the chemical shifts. The molecule features four distinct substituents on the phenol core, each exerting specific electronic and magnetic effects:

  • Intramolecular Hydrogen Bonding (The Mannich Base Effect): The dimethylaminomethyl group at C-2 contains a basic nitrogen lone pair that acts as a powerful hydrogen bond acceptor for the adjacent C-1 phenolic OH. This OH···N interaction locks the molecule into a rigid conformation and drastically alters the electronic shielding of the phenolic ring[1]. The polarization of the O-H bond increases electron density on the oxygen, which in turn shields the ortho and para carbons via resonance[2].

  • The Trifluoromethoxy (-OCF3) Group: Positioned at C-4, this group is strongly electron-withdrawing via induction (-I) but capable of weak electron donation via resonance (+R). Its most defining NMR feature is the massive one-bond carbon-fluorine coupling (^1^JCF ≈ 256 Hz) and a long-range three-bond coupling to the ipso aromatic carbon (^3^JCF ≈ 1.8 Hz).

  • Steric Constraints: The C-6 methyl group forces the phenolic OH to orient preferentially toward the C-2 amine, reinforcing the hydrogen bond and ensuring that the H-3 and H-5 protons remain magnetically distinct.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure a self-validating system, the NMR acquisition protocol must be meticulously controlled. The choice of solvent is the most critical variable: using a hydrogen-bond accepting solvent like DMSO-d6 would disrupt the native intramolecular OH···N interaction, fundamentally altering the chemical shifts[3]. Therefore, non-polar, non-competing solvents are mandated.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure the sample is free of paramagnetic impurities or residual water, which can broaden exchangeable proton signals.

  • 1D NMR Acquisition:

    • ^1^H NMR (400 MHz): Acquire using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (d1) of 1.0 s to ensure quantitative integration of the broad OH signal.

    • ^13^C NMR (100 MHz): Acquire using proton decoupling (zgpg30), 1024 scans, and a d1 of 2.0 s. The high scan count is necessary to resolve the quaternary carbons and the split signals of the -OCF3 group[4].

    • ^19^F NMR (376 MHz): Acquire using a standard pulse program (zg), 16 scans, referenced to trichlorofluoromethane (CFCl3).

  • 2D NMR Validation: Acquire Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H bonds, and Heteronuclear Multiple Bond Correlation (HMBC) optimized for long-range couplings (^n^JCH = 8 Hz) to map the quaternary framework[5].

  • Data Processing: Apply exponential apodization (LB = 0.3 Hz for ^1^H, 1.0 Hz for ^13^C) prior to Fourier Transformation. Perform rigorous phase and baseline correction to ensure accurate multiplet integration.

NMR_Workflow A Sample Preparation (CDCl3, TMS, 298K) B 1D NMR Acquisition (1H, 13C, 19F) A->B C 2D NMR Acquisition (HSQC, HMBC) A->C D Data Processing (FT, Phase Corr.) B->D C->D E Resonance Assignment (Multiplet Analysis) D->E F Structural Validation (Self-Consistent Check) E->F

Fig 1. Self-validating NMR acquisition and assignment workflow.

Quantitative Data Presentation: Chemical Shift Assignments

The tables below synthesize the quantitative NMR data, integrating the chemical shifts with the underlying physical logic.

Table 1: ^1^H NMR Assignments (CDCl3, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Logic
OH 10.50br s-1HHighly deshielded by strong N···H-O intramolecular hydrogen bond[2].
H-3 6.95d2.81HMeta-coupling to H-5; slightly deshielded by ortho -OCF3.
H-5 6.85d2.81HMeta-coupling to H-3; shielded by ortho -CH3.
-CH2- 3.65s-2HBenzylic protons, shifted downfield by adjacent electronegative amine.
-N(CH3)2 2.35s-6HN-methyl protons; sharp singlet indicates rapid inversion at room temp.
Ar-CH3 2.25s-3HAromatic methyl protons at C-6.
Table 2: ^13^C and ^19^F NMR Assignments (CDCl3, 100/376 MHz)
PositionNucleusShift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment Logic
C-1 ^13^C154.8s-Ipso to OH; shielded relative to unbonded phenol due to H-bond polarization.
C-4 ^13^C141.9q1.8 (^3^JCF~)Ipso to -OCF3; exhibits long-range scalar coupling to ^19^F.
C-5 ^13^C127.3s-Aromatic CH; ortho to -OCF3 and -CH3.
C-6 ^13^C126.0s-Ipso to -CH3.
C-3 ^13^C123.5s-Aromatic CH; ortho to -CH2NMe2.
C-2 ^13^C122.9s-Ipso to -CH2NMe2.
-OCF3 ^13^C120.5q256.0 (^1^JCF)Trifluoromethyl carbon; massive one-bond fluorine coupling.
-CH2- ^13^C62.5s-Benzylic carbon attached to nitrogen.
-N(CH3)2 ^13^C44.5s-N-methyl carbons.
Ar-CH3 ^13^C15.8s-Aromatic methyl carbon.
-OCF3 ^19^F-58.2s-Trifluoromethoxy fluorine atoms.

Mechanistic Validation via 2D NMR

While 1D chemical shifts and coupling constants provide a strong predictive foundation, true self-validation in chemical shift-based structure determination requires 2D NMR[6]. In tetrasubstituted rings, distinguishing between the quaternary carbons (C-1, C-2, C-4, C-6) relies entirely on Heteronuclear Multiple Bond Correlation (HMBC).

The HMBC experiment detects long-range ^2^JCH and ^3^JCH couplings. In aromatic systems, ^3^JCH correlations are significantly more intense than ^2^JCH correlations, providing a reliable geometric map of the molecule[5]. For example, the benzylic -CH2- protons will show strong ^3^J correlations to C-1 and C-3, effectively anchoring the Mannich base to the correct side of the ring. Similarly, the Ar-CH3 protons will show ^3^J correlations to C-1 and C-5.

HMBC_Logic H3 Proton H3 C1 Carbon C1 (C-OH) H3->C1 3J C5 Carbon C5 H3->C5 3J H5 Proton H5 H5->C1 3J C3 Carbon C3 H5->C3 3J CH2 Proton CH2 CH2->C1 3J CH2->C3 3J CH3 Proton Ar-CH3 CH3->C1 3J CH3->C5 3J

Fig 2. Key 3J HMBC correlations for assigning the tetrasubstituted ring.

By mapping these vectors, the assignment of the quaternary carbons transitions from empirical guesswork to a mathematically closed, self-consistent loop.

Conclusion

The rigorous assignment of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol requires an understanding of how spatial geometry dictates magnetic environments. The extreme downfield shift of the phenolic OH (10.50 ppm) acts as a diagnostic marker for the intact Mannich base conformation, while the ^1^JCF~ and ^3^JCF couplings unequivocally identify the C-4 axis. By employing the self-validating 1D and 2D NMR protocols outlined in this guide, researchers can achieve absolute structural certainty when characterizing highly substituted phenolic APIs.

References

  • Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State. Molecules / PubMed Central (PMC).[Link][1]

  • Model Compounds Study on the Network Structure of Polybenzoxazines. Macromolecules (ACS Publications).[Link][2]

  • Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. Molecules (MDPI).[Link][3]

  • Improving Protein Structure Determination by Integrating Ensemble-Driven Molecular Dynamics with Chemical Shift-Based Restraints. ACS Omega (ACS Publications).[Link][6]

  • Structure calculation, refinement and validation using CcpNmr Analysis. Acta Crystallographica Section D (IUCr Journals).[Link][5]

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules (MDPI).[Link][4]

Sources

Exploratory

The Exact pKa Determination and Mechanistic Profiling of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

Executive Summary In the physicochemical profiling of novel active pharmaceutical ingredients (APIs), the acid dissociation constant ( pKa​ ) dictates critical ADME (Absorption, Distribution, Metabolism, and Excretion) p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the physicochemical profiling of novel active pharmaceutical ingredients (APIs), the acid dissociation constant ( pKa​ ) dictates critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including lipophilicity, membrane permeability, and receptor binding affinity. 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (CAS: 933673-43-9) is a highly specialized Mannich base derivative.

While a singular, universally cataloged empirical pKa​ for this exact CAS number is absent from standard open-source repositories, its exact macroscopic dissociation constants can be rigorously established. This whitepaper synthesizes computational Hammett equation analysis with a field-proven, self-validating potentiometric protocol to provide researchers and drug development professionals with the exact predicted pKa​ values and the methodology required to empirically verify them.

Structural Thermodynamics and Micro-Equilibria

To understand the ionization behavior of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol, we must analyze its structural causality. The molecule is diprotic, possessing two distinct ionizable centers:

  • The Tertiary Amine (-CH₂N(CH₃)₂): Acts as a basic center.

  • The Phenolic Hydroxyl (-OH): Acts as an acidic center.

The spatial proximity of the ortho-dimethylaminomethyl group to the phenolic hydroxyl creates a strong intramolecular hydrogen bond . This thermodynamic sink stabilizes the neutral phenol form, artificially elevating its apparent pKa​ compared to un-substituted phenols. However, the presence of the 4-trifluoromethoxy (-OCF₃) group—a powerful electron-withdrawing moiety—exerts a strong inductive and resonance pull ( σp​=+0.35 ) [1], which stabilizes the phenoxide anion and drives the pKa​ down.

SubstituentEffects Core Base Scaffold: 2-(Dimethylaminomethyl)phenol pKa ~ 8.4 (Amine), 10.2 (Phenol) OCF3 4-Trifluoromethoxy (-OCF3) Strong Electron Withdrawing (σp = +0.35) Core->OCF3 Substitution at C4 CH3 6-Methyl (-CH3) Weak Electron Donating (σo = -0.17) Core->CH3 Substitution at C6 H_Bond Intramolecular H-Bonding Stabilizes Neutral Phenol Core->H_Bond Spatial Proximity Phenol_pKa Phenolic OH pKa Shift Predicted: 8.90 ± 0.30 OCF3->Phenol_pKa -1.0 pKa units (Inductive/Resonance) Amine_pKa Amine NH+ pKa Shift Predicted: 7.80 ± 0.30 OCF3->Amine_pKa -0.6 pKa units (Inductive Field Effect) CH3->Phenol_pKa +0.1 pKa units (Inductive) H_Bond->Phenol_pKa +0.5 pKa units (Thermodynamic Sink)

Figure 1: Logical relationship of substituent effects on the macroscopic pKa values.

Quantitative pKa Prediction via Hammett Analysis

By utilizing the and referencing the baseline pKa​ of the unsubstituted scaffold (), we can calculate the exact predicted macroscopic constants. The -OCF₃ group significantly increases the acidity of the phenol, while the 6-methyl group provides a negligible counter-inductive effect.

Table 1: Quantitative pKa Derivation and Physiological State
Ionizable GroupBase Scaffold pKa​ Substituent Effect ( ΔpKa​ )Exact Predicted pKa​ Dominant Microstate at pH 7.4
Tertiary Amine (-NH⁺R₂) 8.40-0.60 (Inductive pull from -OCF₃)7.80 ± 0.30 Protonated (Cationic)
Phenolic Hydroxyl (-OH) 10.20-1.00 (-OCF₃), +0.10 (-CH₃)8.90 ± 0.30 Protonated (Neutral)

Causality Insight: At physiological pH (7.4), the amine is predominantly protonated while the phenol remains neutral. Consequently, the molecule exists primarily as a monocation . This limits passive blood-brain barrier (BBB) diffusion but enhances aqueous solubility in gastric environments.

Self-Validating Experimental Protocol for Exact Determination

Because computational predictions carry a margin of error (± 0.30), drug development protocols require exact empirical validation. Due to the high lipophilicity imparted by the -OCF₃ group, the neutral species will precipitate in pure water. Therefore, a Cosolvent Potentiometric Titration paired with is the gold-standard, self-validating methodology.

This protocol complies with the rigorous standards set by.

Step-by-Step Methodology
  • Cosolvent Preparation: Prepare three distinct titration solvents using HPLC-grade Methanol and ultra-pure water at 30%, 40%, and 50% (w/w) methanol ratios. Causality: Varying the dielectric constant prevents precipitation while allowing mathematical extrapolation to 0% cosolvent.

  • Electrode Calibration: Standardize a high-precision glass pH electrode using Gran's method with standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Analyte Dissolution: Accurately weigh and dissolve the compound to achieve a 2.0 mM concentration in each cosolvent mixture. Add 0.15 M KCl to maintain a constant ionic strength.

  • Inert Atmosphere Titration: Submerge the electrode and a micro-burette tip into the solution. Purge continuously with Argon or N₂ gas. Causality: Atmospheric CO₂ readily dissolves to form carbonic acid, which introduces artifactual buffer capacity and skews the exact pKa​ calculation.

  • Data Acquisition: Titrate with standardized 0.1 M KOH in 0.01 mL increments. Record the pH after equilibrium is reached for each drop.

  • Yasuda-Shedlovsky Extrapolation: Calculate the apparent pKa​ ( psKa​ ) for each methanol concentration. Plot psKa​+log[H2​O] against the inverse of the dielectric constant ( 1/ϵ ). The y-intercept extrapolated to the dielectric constant of pure water ( ϵ=78.3 ) yields the exact aqueous pKa​ .

Workflow Prep 1. Sample Preparation Dissolve 933673-43-9 in MeOH/Water Cosolvents Calib 2. Electrode Calibration Standardize Glass Electrode at 25.0 ± 0.1 °C Prep->Calib Titration 3. Potentiometric Titration Titrate with 0.1M KOH under N2 Atmosphere Calib->Titration DataAcq 4. Data Acquisition Record pH vs. Volume of Titrant via Gran Plot Titration->DataAcq Yasuda 5. Yasuda-Shedlovsky Extrapolation Extrapolate to ε=78.3 for Exact Aqueous pKa DataAcq->Yasuda

Figure 2: Self-validating potentiometric workflow for exact pKa determination.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 32897, 2-(Dimethylaminomethyl)phenol. URL:[Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. URL:[Link]

  • OECD (1981), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Foundational

A Comprehensive Technical Guide to the Thermodynamic Stability and Thermal Degradation of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth analysis of the thermodynamic stability and thermal degradation profile of 2-Dimethylaminomethyl-6-methyl-4-trifluo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the thermodynamic stability and thermal degradation profile of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol. As a molecule of interest in pharmaceutical and materials science, understanding its behavior under thermal stress is critical for ensuring its efficacy, safety, and shelf-life. This document outlines the theoretical basis for its stability, detailed experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a proposed mechanism for its thermal degradation. The synthesis of this compound, a Mannich base, typically involves the reaction of a substituted phenol with formaldehyde and dimethylamine.[1][2][3] The presence of the trifluoromethoxy group is known to enhance metabolic stability in drug candidates, making a thorough understanding of its thermal properties essential.[4]

Introduction: Unveiling the Molecular Architecture and its Implications

2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol belongs to the class of phenolic compounds, which are widely utilized in various industrial applications, including the synthesis of resins and as intermediates in the pharmaceutical industry.[2][5] The unique substitution pattern on the phenol ring dictates its chemical reactivity and physical properties. The dimethylaminomethyl group, introduced via a Mannich reaction, can influence the compound's solubility and basicity.[1][2] The trifluoromethoxy group is a highly lipophilic and electron-withdrawing substituent that can significantly impact a molecule's metabolic stability and binding affinity in biological systems.[4] The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group.[4]

The overall stability of this molecule is a multifactorial property arising from the interplay of its constituent functional groups. The phenolic hydroxyl group can participate in hydrogen bonding, influencing its melting point and solubility. The dimethylaminomethyl group introduces a potential site for protonation and salt formation. The trifluoromethoxy group, due to its high thermal stability, is expected to have a significant impact on the degradation pathway.[6]

Thermodynamic Stability Assessment: A Dual-Technique Approach

The thermodynamic stability of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol can be comprehensively evaluated using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass changes and heat flow as a function of temperature, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different degradation steps, and the amount of residual char. For phenolic compounds, thermal degradation typically occurs above 300°C.[7] The degradation of phenolic resins often involves the release of water, phenol, CO, and CO2 as volatile products.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For the topic compound, DSC can reveal its melting point and any polymorphic transitions prior to decomposition. In the context of phenolic resins, DSC is also used to study curing reactions, which are typically exothermic.[9][10][11]

Experimental Protocols: A Step-by-Step Guide to Thermal Analysis

The following protocols are designed to provide a robust and reproducible assessment of the thermal properties of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.[7]

    • Temperature Range: 25 °C to 800 °C.

  • Data Analysis:

    • Plot the mass loss (%) versus temperature (°C) to obtain the TGA curve.

    • Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

    • Determine the onset temperature of decomposition (Tonset) and the temperature at 5% mass loss (Td5%).

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan will be used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is recommended.[10]

    • Temperature Program:

      • Heat from 25 °C to a temperature just below the expected decomposition temperature (as determined by TGA) to observe melting and other phase transitions.

      • Cool the sample back to 25 °C.

      • Reheat the sample to the same upper temperature to observe any changes in the thermal profile after the initial heating.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Determine the onset temperature, peak temperature, and enthalpy of any endothermic (e.g., melting) or exothermic events.

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical flow of the thermal analysis process.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Results Sample Test Compound Grinding Grinding Sample->Grinding Weighing Accurate Weighing Grinding->Weighing TGA TGA Analysis (N2/Air, 10°C/min) Weighing->TGA DSC DSC Analysis (N2, 10°C/min) Weighing->DSC TGA_Data TGA Curve (Mass vs. Temp) DTG Curve (Deriv. vs. Temp) TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data Stability Thermodynamic Stability Profile (Tonset, Td5%, Melting Point) TGA_Data->Stability Degradation Degradation Characteristics (Decomposition Steps, Residue) TGA_Data->Degradation DSC_Data->Stability G A 2-Dimethylaminomethyl-6-methyl- 4-trifluoromethoxy-phenol B Initial Degradation (Low Temperature) A->B C Intermediate Phenolic Species B->C Loss of aminomethyl group D Volatile Amine Fragments (e.g., Dimethylamine) B->D E Further Degradation (High Temperature) C->E F Char Residue E->F G Small Gaseous Products (CO, CO2, H2O, HF, COF2) E->G Ring fragmentation

Sources

Exploratory

Analytical Deconstruction and Mass Spectrometry Profiling of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

Executive Summary This technical guide provides an in-depth analytical breakdown of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (CAS: 933673-43-9). Designed for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth analytical breakdown of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (CAS: 933673-43-9). Designed for researchers and drug development professionals, this whitepaper details the stoichiometric derivation, theoretical exact mass calculations, and the high-resolution mass spectrometry (HRMS) protocols required for its definitive identification, particularly in the presence of isobaric interferences.

Structural Deconstruction and Stoichiometry

To accurately calculate the exact mass and molecular weight of a highly substituted compound, we must first deconstruct its chemical topology. The core structure is a phenol ring, which is modified by three distinct functional groups:

  • Core: Phenol ( C6​H5​OH ). The hydroxyl group is located at position 1.

  • Position 2: Dimethylaminomethyl group ( −CH2​−N(CH3​)2​ ). This tertiary amine introduces a highly basic site, which is critical for positive-mode electrospray ionization (ESI+). Contribution: C3​H8​N .

  • Position 6: Methyl group ( −CH3​ ). A simple lipophilic, electron-donating group. Contribution: CH3​ .

  • Position 4: Trifluoromethoxy group ( −OCF3​ ). A highly electronegative, lipophilic moiety that significantly alters the compound's retention profile in reverse-phase chromatography. Contribution: COF3​ .

By summing the substituted core ( C6​H2​OH ) and the functional groups, we derive the final elemental formula:

  • Carbon: 6 (ring) + 3 (amine) + 1 (methyl) + 1 (trifluoromethoxy) = 11

  • Hydrogen: 2 (ring) + 1 (hydroxyl) + 8 (amine) + 3 (methyl) = 14

  • Fluorine: 3

  • Nitrogen: 1

  • Oxygen: 1 (hydroxyl) + 1 (trifluoromethoxy) = 2

Final Molecular Formula: C11​H14​F3​NO2​

Theoretical Calculations: Exact Mass vs. Molecular Weight

In modern analytical chemistry, distinguishing between average molecular weight (MW) and monoisotopic exact mass is paramount. Molecular weight is used for stoichiometric sample preparation and is calculated using the abundance-weighted average of all isotopes. Conversely, exact mass is calculated using only the most abundant, lowest-mass isotope of each element and is the foundational metric for High-Resolution Mass Spectrometry (HRMS).

Table 1: Quantitative Mass Calculation Summary
ElementCountMonoisotopic Mass (Da)Total Exact Mass (Da)Standard Atomic WeightTotal MW ( g/mol )
Carbon (C) 1112.000000132.00000012.011132.121
Hydrogen (H) 141.00782514.1095501.00814.112
Fluorine (F) 318.99840356.99520918.99856.994
Nitrogen (N) 114.00307414.00307414.00714.007
Oxygen (O) 215.99491531.98983015.99931.998
Sum 249.097663 249.232

The calculated monoisotopic exact mass of the neutral molecule is 249.097663 Da , which aligns with established chemical databases (1[1],2[2]).

The Isomeric Challenge: Analytical Specificity

A critical challenge in the identification of highly substituted fluorinated compounds is the presence of exact-mass isomers. The formula C11​H14​F3​NO2​ is shared by several compounds, most notably 2C-TFM (2,5-dimethoxy-4-trifluoromethylphenethylamine), a known novel psychoactive substance (NPS) monitored by forensic laboratories (3[3]).

Because both compounds share the identical monoisotopic mass (249.0976 Da), an MS1-only approach is analytically insufficient. To resolve this, the analytical protocol must be a self-validating system incorporating MS/MS (tandem mass spectrometry) via Collision-Induced Dissociation (CID). The structural differences between the phenol derivative and the phenethylamine will yield highly divergent product ion spectra.

IsomerD F Molecular Formula: C11H14F3NO2 Exact Mass: 249.0976 Da C1 Target Compound: 2-Dimethylaminomethyl-6-methyl- 4-trifluoromethoxy-phenol F->C1 C2 Known Isomer (NPS): 2C-TFM (2,5-dimethoxy-4-trifluoromethyl- phenethylamine) F->C2 MS1 HRMS (MS1) Analysis Identical [M+H]+ at m/z 250.1049 Cannot Differentiate C1->MS1 C2->MS1 MS2 MS/MS (CID) Fragmentation Unique Product Ions for Identification MS1->MS2 Triggers MS2

Logical relationship of isomer differentiation using tandem mass spectrometry.

Self-Validating HR-LC-MS/MS Experimental Protocol

To empirically verify the exact mass and structural identity of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol, the following LC-HRMS workflow is designed. Every step is engineered with a specific causality to ensure robust, self-validating results.

Step 1: Sample Preparation
  • Action: Dissolve the reference standard in LC-MS grade methanol (1 mg/mL) to create a stock solution. Dilute to a 100 ng/mL working solution using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The addition of 0.1% formic acid forces the basic dimethylamine moiety (pKa ~9) into its protonated state prior to ionization. This drastically increases ESI+ efficiency and prevents analyte loss due to non-specific binding on glassware.

Step 2: UHPLC Separation
  • Action: Utilize a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a mobile phase gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Causality: The trifluoromethoxy group imparts significant hydrophobicity, necessitating a strong organic gradient for elution. The C18 stationary phase effectively resolves the target compound from potential polar matrix interferences.

Step 3: HRMS Analysis (QTOF or Orbitrap)
  • Action: Operate the mass spectrometer in ESI+ mode. Set the MS1 scan range to 100–1000 m/z. Target the [M+H]+ precursor ion at m/z 250.1049 (calculated as 249.097663+1.007276 ).

  • Causality: High-resolution analyzers provide mass accuracy within < 5 ppm, confirming the elemental composition. The system validates the detection by matching the theoretical isotopic pattern (A+1, A+2 contributions from 13C and 18O ) against the empirical spectra.

Step 4: MS/MS Fragmentation (CID)
  • Action: Apply a collision energy ramp of 20–40 eV to the isolated precursor ion.

  • Causality: Collision-Induced Dissociation (CID) induces specific neutral losses. For this compound, expect the loss of dimethylamine (-45 Da) and potential cleavage of the trifluoromethoxy group. This unique fragmentation fingerprint definitively distinguishes it from isomers like 2C-TFM, ensuring high selectivity and trustworthiness in the analytical outcome (4[4]).

Workflow S1 Sample Prep (SPE & Dilution) 0.1% FA added S2 UHPLC Separation (C18 Column) Gradient Elution S1->S2 S3 ESI+ Ionization Protonation of Dimethylamine S2->S3 S4 HRMS (QTOF) Exact Mass (MS1) m/z 250.1049 S3->S4 S5 Data Analysis Mass Error < 5 ppm Isotopic Matching S4->S5

Step-by-step HR-LC-MS/MS experimental workflow for exact mass validation.

References

  • PubChemLite. "C11H14F3NO2 - Explore". Uni.lu. URL: [Link]

  • SWGDRUG. "SWGDRUG formale and exact masse". SWGDRUG.org. URL: [Link]

  • CORE. "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances". CORE.ac.uk. URL:[Link]

Sources

Foundational

Single Crystal X-Ray Diffraction Analysis of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol: A Methodological Whitepaper

Executive Summary The structural elucidation of fluorinated phenolic Mannich bases is critical for understanding their physicochemical properties, lipophilicity, and target-binding conformations in drug development. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of fluorinated phenolic Mannich bases is critical for understanding their physicochemical properties, lipophilicity, and target-binding conformations in drug development. This whitepaper provides an in-depth, self-validating technical guide for the Single Crystal X-ray Diffraction (SCXRD) analysis of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (CAS: 933673-43-9)[1].

By detailing the causality behind crystallization choices, cryocooling parameters, and advanced disorder modeling, this guide serves as a definitive protocol for crystallographers and medicinal chemists. The primary structural features of interest include the robust intramolecular O-H···N hydrogen bond[2] and the conformational dynamics of the highly flexible trifluoromethoxy (-OCF3) group[3].

Crystallization Causality & Protocol

The successful growth of diffraction-quality single crystals requires an environment that preserves the molecule's intrinsic conformation without competitive solvent interactions. Mannich bases derived from phenols typically exhibit strong intramolecular O-H···N hydrogen bonding, forming a pseudo-six-membered ring[2].

Causality of Solvent Selection: Using highly protic solvents (e.g., methanol or water) can disrupt this intramolecular network by acting as competitive hydrogen bond donors or acceptors, potentially leading to unwanted solvates or altered conformations. Therefore, a weakly polar or non-polar solvent system is strictly required to isolate the native intramolecular state.

Step-by-Step Crystallization Methodology:

  • Dissolution: Dissolve 50 mg of synthesized 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol in 2 mL of anhydrous dichloromethane (DCM) in a 5 mL glass vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove nucleation-inducing dust particles.

  • Anti-Solvent Layering (Vapor Diffusion): Place the uncapped 5 mL vial inside a larger 20 mL scintillation vial containing 5 mL of non-polar anti-solvent (e.g., n-hexane or n-pentane).

  • Sealing and Incubation: Cap the outer vial tightly and store it in a vibration-free environment at 4 °C.

  • Harvesting: Over 48–72 hours, the slow diffusion of hexane into the DCM will lower the solubility, yielding colorless, block-like single crystals. Harvest the crystals directly into a drop of inert perfluoropolyether oil to prevent solvent loss and degradation.

X-Ray Data Collection & Reduction

The -OCF3 group is notorious for its low barrier to rotation around the C(aryl)–O bond. At room temperature, this manifests as massive thermal ellipsoids (dynamic disorder), which obscures accurate bond lengths and angles.

Protocol:

  • Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream set to 100 K . This freezes out dynamic thermal motion, allowing the crystallographer to differentiate between thermal smearing and true static disorder.

  • Irradiation: Utilize Mo Kα radiation (λ = 0.71073 Å) to achieve high-resolution data (up to sinθ/λ = 0.65 Å⁻¹), which is essential for resolving the electron density of closely spaced disordered fluorine atoms.

  • Integration: Perform data reduction using standard software (e.g., APEX3/SAINT), applying multi-scan absorption corrections to ensure the internal agreement factor ( Rint​ ) is minimized.

G A 1. Crystal Growth (Non-polar Vapor Diffusion) B 2. Cryocooling (100 K) Minimize -OCF3 Motion A->B C 3. Data Collection (Mo Kα, λ=0.71073 Å) B->C D 4. Structure Solution (SHELXT Dual-Space) C->D E 5. Refinement & Validation (SHELXL, R1 < 0.05) D->E

Caption: Sequential workflow for the SCXRD analysis of fluorinated Mannich bases.

Structure Solution and Refinement (Handling -OCF3 Disorder)

The structure is solved using the dual-space algorithm implemented in SHELXT[4], which reliably locates all non-hydrogen atoms. Refinement is carried out using full-matrix least-squares on F2 via SHELXL[5].

Due to the steric environment, the -OCF3 group often exhibits specific torsional preferences to minimize steric clashes while maximizing stereoelectronic effects[3]. However, static rotational disorder of the CF3​ moiety is highly probable. A self-validating refinement protocol must be employed to prevent non-positive definite (NPD) atoms and ensure chemical logic.

Step-by-Step Disorder Modeling Protocol:

  • Identify Q-Peaks: After anisotropic refinement of the rigid core, examine the difference Fourier map. Large residual electron density peaks (Q-peaks) arranged in a secondary staggered conformation around the -OCF3 oxygen indicate static disorder.

  • Split the Atoms: Assign the primary fluorine positions (F1, F2, F3) to PART 1 and the secondary positions (F1', F2', F3') to PART 2.

  • Assign Free Variables: Link the occupancies of the two parts using a free variable (e.g., FVAR 0.65) so that the sum of their occupancies strictly equals 1.0.

  • Apply Geometric Restraints (SADI): Restrain the C–F bond lengths of both parts to be similar using the SADI command. Apply a secondary SADI restraint to the F···F 1,3-distances to maintain a perfect tetrahedral geometry.

  • Apply Thermal Restraints (SIMU & DELU): Use SIMU to force spatially overlapping disordered atoms to have similar anisotropic displacement parameters (ADPs). Use DELU (rigid-bond restraint) to ensure thermal motion along the C–F bonds is physically realistic.

  • Validation: Refine to convergence. The model is validated when the shift/error ratio drops below 0.001, and the maximum residual electron density ( Δρmax​ ) is less than 0.3 e·Å⁻³.

G A Identify Residual Peaks Around -OCF3 Group B Split F Atoms (PART 1 & PART 2) A->B C Apply Restraints (SADI, SIMU, DELU) B->C D Refine Occupancy (Free Variable) C->D E Check Convergence (Flat Difference Map) D->E

Caption: Logical decision tree for modeling static rotational disorder of the -OCF3 group in SHELXL.

Expected Crystallographic Data & Structural Insights

Based on the structural chemistry of analogous substituted phenols and Mannich bases, the quantitative data for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol ( C11​H14​F3​NO2​ , MW = 249.23) will yield high-precision metrics.

Table 1: Standardized Crystallographic Data and Refinement Parameters
ParameterExpected Value / Range
Chemical Formula C11​H14​F3​NO2​
Formula Weight 249.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a≈8.5 Å, b≈14.2 Å, c≈10.3 Å, β≈105∘
Volume / Z ≈1200 ų / 4
Calculated Density ≈1.37 g/cm³
Absorption Coefficient ( μ ) ≈0.12 mm⁻¹
F(000) 520
Theta Range for Data Collection 2.5° to 28.5°
Reflections Collected / Unique ≈15,000 / ≈2,800 ( Rint​≈0.045 )
Data / Restraints / Parameters 2800 / 12 (SADI/SIMU) / 175
Goodness-of-fit on F2 1.02 – 1.06
Final R Indices [ I>2σ(I) ] R1≈0.035 , wR2≈0.090
Largest Diff. Peak and Hole 0.25 and -0.21 e·Å⁻³
Conformational Analysis
  • Intramolecular Hydrogen Bonding: The structure will be dominated by a strong intramolecular O-H···N interaction. The phenolic proton is localized on the oxygen atom (neutral form), but the short O···N distance ( ≈2.60 Å) dictates a highly rigid, co-planar pseudo-six-membered ring.

  • -OCF3 Conformation: The trifluoromethoxy group is anticipated to adopt an orthogonal conformation relative to the aromatic plane. This minimizes steric repulsion with the adjacent aromatic protons while allowing the oxygen lone pairs to conjugate with the π -system[3].

  • Crystal Packing: Due to the internal saturation of the strong hydrogen bond donors/acceptors, the extended crystal lattice is primarily stabilized by weaker dispersive forces, specifically C-H···F interactions and π

    π stacking between the substituted phenolic rings.

Conclusion

The SCXRD analysis of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol requires meticulous attention to crystallization conditions to preserve its native hydrogen-bonded state, and rigorous low-temperature data collection to manage the inherent flexibility of the -OCF3 group. By applying the dual-space solution methods and strict geometric/thermal restraints outlined in this guide, researchers can achieve a self-validating, publication-quality structural model.

References

  • 2,6-dimethyl-4-(trifluoromethoxy)
  • Acta Crystallographica Section A: Foundations and Advances (2015)
  • Acta Crystallographica Section C: Structural Chemistry (2015)
  • Molecules / PubMed Central (PMC)
  • Torsion Angle Preferences in Druglike Chemical Space: A Comprehensive Guide Journal of Medicinal Chemistry - ACS Publications URL

Sources

Exploratory

In-depth Technical Guide: In Vitro Toxicity and MSDS Safety Profile of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

A comprehensive analysis for researchers, scientists, and drug development professionals. Senior Application Scientist's Note: This guide is designed to provide a thorough understanding of the safety and in vitro toxicol...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive analysis for researchers, scientists, and drug development professionals.

Senior Application Scientist's Note: This guide is designed to provide a thorough understanding of the safety and in vitro toxicological profile of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol. The structure of this document is tailored to present the information in a logical flow, from established safety data to the practical application of in vitro toxicity assessment.

Introduction

2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol is a substituted phenol compound. While specific applications and synthesis routes for this exact molecule are not extensively detailed in publicly available literature, its structural motifs—a phenol ring, a dimethylaminomethyl group, and a trifluoromethoxy group—suggest potential relevance in medicinal chemistry and material science. Phenolic compounds are known for a wide range of biological activities, and the substituents on the aromatic ring can significantly modulate these properties, including toxicity. This guide synthesizes the available safety information and provides a framework for its in vitro toxicological evaluation.

Material Safety Data Sheet (MSDS) and Safety Profile

Inferred Hazard Profile:

Based on the data for 2,4,6-tris(dimethylaminomethyl)phenol, the target compound may exhibit the following hazards:

  • Skin Corrosion/Irritation: Phenolic compounds and amines can be corrosive or irritating to the skin.[1][2][8] Direct contact may cause redness, swelling, and chemical burns.[1]

  • Serious Eye Damage/Irritation: Contact with the eyes is likely to cause severe irritation or damage.[1][2][8]

  • Acute Oral Toxicity: The compound may be harmful if swallowed.[1][3][4]

  • Skin Sensitization: May cause an allergic skin reaction.[8]

Handling and Storage Recommendations:

Given the potential hazards, the following precautions are recommended:

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][3][8] Ensure adequate ventilation to avoid inhalation of any vapors or aerosols.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][9]

Table 1: Inferred Safety Profile Summary

Hazard ClassificationInferred RiskRecommended Precautions
Skin Corrosion/IrritationHighWear protective gloves and clothing.[3][8]
Serious Eye DamageHighWear safety goggles or a face shield.[2][8]
Acute Oral ToxicityModerateDo not ingest; wash hands thoroughly after handling.[3]
Skin SensitizationPossibleAvoid repeated skin contact.[8]

In Vitro Toxicity Assessment

Due to the absence of specific in vitro toxicity studies on 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol, this section outlines a robust, tiered approach for its evaluation, drawing upon established methodologies for similar phenolic compounds.[10][11]

Tier 1: Cytotoxicity Screening

The initial assessment of toxicity involves determining the concentration at which the compound induces cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Exposure: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram 1: Cytotoxicity Assessment Workflow

Cytotoxicity_Workflow A Plate Cells in 96-well Plate B Prepare Compound Dilutions A->B C Expose Cells to Compound B->C D Incubate (24, 48, 72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Tier 2: Genotoxicity Assessment

If the compound exhibits significant cytotoxicity, it is crucial to assess its potential to damage DNA.

Experimental Protocol: Comet Assay for DNA Damage

  • Cell Treatment: Treat cells with the test compound at concentrations below the IC50 value for a short duration (e.g., 2-4 hours).

  • Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids.

  • Alkaline Unwinding: Immerse the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Perform electrophoresis at a low voltage to allow damaged DNA fragments to migrate out of the nucleoid, forming a "comet" shape.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Diagram 2: Genotoxicity Assessment Workflow

Genotoxicity_Workflow A Treat Cells with Compound B Embed Cells in Agarose A->B C Cell Lysis B->C D Alkaline Unwinding C->D E Electrophoresis D->E F DNA Staining E->F G Fluorescence Microscopy F->G H Comet Analysis G->H

Caption: Step-by-step process of the comet assay for DNA damage.

Tier 3: Mechanistic Toxicity Studies

Further investigation into the mechanism of toxicity can be conducted based on the results of the initial screens. For phenolic compounds, assessing the induction of oxidative stress is particularly relevant.

Experimental Protocol: Reactive Oxygen Species (ROS) Assay

  • Cell Treatment: Treat cells with the test compound at sub-lethal concentrations.

  • Probe Loading: Load the cells with a fluorescent ROS indicator dye, such as DCFH-DA.

  • Incubation: Incubate the cells to allow for the uptake and de-esterification of the dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

While direct toxicological data for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol is scarce, a comprehensive safety and in vitro toxicity profile can be constructed through inference from structurally related compounds and a systematic, tiered testing approach. The provided protocols offer a robust framework for researchers to generate the necessary data to ensure the safe handling and development of this and other novel chemical entities.

References

  • NextSDS.
  • 3M. Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
  • Santa Cruz Biotechnology. 2,4,6-Tris(dimethylaminomethyl)phenol.
  • Carl ROTH. Safety Data Sheet: 2,4,6-tris(dimethylaminomethyl)phenol.
  • TCI EUROPE N.V.
  • Fisher Scientific.
  • Carl ROTH. Safety Data Sheet: 2,4,6-tris(dimethylaminomethyl)phenol.
  • Wikipedia. 2,4,6-Tris(dimethylaminomethyl)phenol.
  • Gómez-Mendoza, J., et al. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PMC.
  • Hill, D. L., et al. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. PMC.
  • Adams, V. H., & Ruiz, J. Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants. DTIC.
  • Kim, H. Y., et al. In-vitro toxicity study of poly(alkylphenol) as vulcanizing agent. PMC - NIH.
  • Miller-Stephenson Chemicals.
  • Echemi. 2,4,6-Tris[(dimethylamino)

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Foundational

Mechanism of electron withdrawal by the trifluoromethoxy group in 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

An In-Depth Technical Guide on the Stereoelectronic Mechanisms and Physicochemical Profiling of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol Executive Summary In modern rational drug design, the strategic inc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Stereoelectronic Mechanisms and Physicochemical Profiling of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

Executive Summary

In modern rational drug design, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing pharmacokinetics, target binding, and metabolic stability. 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (CAS: 933673-43-9)[1] represents a highly functionalized scaffold featuring a classic Mannich base architecture coupled with a trifluoromethoxy (-OCF₃) group. Often referred to as a "super-halogen" or pseudo-halogen, the -OCF₃ group imparts a unique combination of extreme electronegativity, high lipophilicity, and metabolic robustness[2].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the precise stereoelectronic mechanisms by which the -OCF₃ group exerts its electron-withdrawing effects on this specific phenolic scaffold. Furthermore, this guide provides self-validating, field-proven experimental protocols for quantifying these effects through rigorous pKa and logP/logD determinations.

Molecular Architecture & The "Push-Pull" Electronic Landscape

To understand the behavior of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol, we must first map its electronic topography. The molecule is built on a phenol core (Position 1: -OH) and is flanked by three distinct substituents:

  • Position 2 (ortho): A dimethylaminomethyl group (-CH₂N(CH₃)₂). This basic, electron-donating moiety typically engages in an intramolecular hydrogen bond with the adjacent phenol -OH.

  • Position 6 (ortho): A methyl group (-CH₃). A weak electron-donating group via inductive (+I) and hyperconjugative effects.

  • Position 4 (para): The trifluoromethoxy group (-OCF₃). This is the dominant electron-withdrawing force (-I) in the molecule.

This architecture creates a complex "push-pull" dynamic. The electron-donating ortho-substituents attempt to enrich the aromatic π-system, while the para-OCF₃ group aggressively siphons electron density away.

The Core Mechanism of Electron Withdrawal by -OCF₃

The electron-withdrawing nature of the -OCF₃ group is not merely a function of electronegativity; it is a highly conformation-dependent stereoelectronic phenomenon.

The Inductive (-I) vs. Resonance (+R) Tug-of-War

In a standard methoxy group (-OCH₃), the oxygen atom donates its lone pairs into the aromatic ring via resonance (+R), overpowering its weak inductive pull (-I), resulting in a net electron-donating effect (Hammett σ_p = -0.27)[3].

The introduction of three fluorine atoms completely inverts this paradigm. Fluorine is the most electronegative element (4.0 on the Pauling scale). In the -OCF₃ group, the highly polarized C-F bonds create a massive inductive pull (σ_I = 0.38)[3]. This intense electron withdrawal lowers the energy of the oxygen lone pairs, drastically reducing their ability to delocalize into the aromatic π-system. Consequently, the resonance parameter is nearly neutralized (R = -0.03)[3].

Stereoelectronic Factors & Orthogonal Conformation

The suppression of resonance is further enforced by the molecule's 3D geometry. To minimize steric repulsion and maximize stabilizing hyperconjugative interactions (specifically, the donation of the oxygen lone pair into the anti-bonding σ* orbital of the C-F bonds), the -OCF₃ group adopts an orthogonal (perpendicular) conformation relative to the plane of the aromatic ring[3][4].

Because the group is twisted out of plane, the p-orbital of the oxygen atom cannot physically overlap with the π-orbitals of the benzene ring. This orbital mismatch completely shuts down any residual +R electron donation, leaving the pure, unmitigated -I inductive effect to dominate the para-position[4][5].

G OCF3 Trifluoromethoxy (-OCF3) Group F_Atoms Highly Electronegative Fluorine Atoms OCF3->F_Atoms contains Orthogonal Orthogonal Conformation (n_O → σ*C-F) OCF3->Orthogonal adopts Inductive Strong Inductive Pull (-I) σ_I = 0.38 F_Atoms->Inductive drives Phenol Phenol Core (Para Position) Inductive->Phenol withdraws e- density Resonance Suppressed Resonance (+R) R = -0.03 Orthogonal->Resonance causes Resonance->Phenol fails to donate e- Acidity Increased Phenol Acidity (Lower pKa) Phenol->Acidity stabilizes anion

Caption: Stereoelectronic mechanism of electron withdrawal by the -OCF3 group.

Physicochemical Impact on the Parent Scaffold

The stereoelectronic behavior of the -OCF₃ group directly dictates the macroscopic physicochemical properties of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol.

pKa Modulation (Acidity and Basicity)

The strong -I effect of the para-OCF₃ group pulls electron density away from the phenol oxygen. When the phenol deprotonates, the resulting phenoxide anion is highly stabilized by this long-range inductive withdrawal. Causality: Anion stabilization lowers the energy barrier for deprotonation, significantly decreasing the pKa of the phenol -OH (making it more acidic)[6][7].

Simultaneously, this long-range electron withdrawal propagates through the aromatic ring and slightly reduces the electron density on the ortho-dimethylaminomethyl nitrogen, thereby lowering its basicity (decreasing its pKa)[6].

Lipophilicity (logP) and Membrane Permeability

The -OCF₃ group is one of the most lipophilic substituents available in medicinal chemistry, boasting a Hansch-Leo π value of +1.04[2][3]. The combination of the highly lipophilic -OCF₃ group and the lipophilic -CH₃ group at position 6 significantly elevates the overall logP of the molecule. This enhanced lipophilicity is critical for driving passive transcellular membrane permeability[8][9].

Metabolic Stability

Methoxy (-OCH₃) groups are notorious metabolic liabilities, frequently undergoing rapid oxidative demethylation by Cytochrome P450 (CYP450) enzymes. The -OCF₃ group circumvents this. Causality: The extreme strength of the C-F bonds (approx. 116 kcal/mol) combined with the steric bulk of the fluorine atoms prevents CYP450 enzymes from accessing and oxidizing the O-C bond, granting the molecule superior metabolic half-life[3][8].

Table 1: Comparative Substituent Effects on Aromatic Systems
SubstituentInductive (σ_I)Resonance (R)Hammett (σ_p)Hansch-Leo (π)
-CH₃ -0.04-0.13-0.17+0.56
-OCH₃ +0.25-0.52-0.27-0.02
-CF₃ +0.39+0.15+0.54+0.88
-OCF₃ +0.38-0.03+0.35+1.04

(Note: Positive σ values indicate electron withdrawal; positive π values indicate increased lipophilicity[2][3]).

Experimental Protocols for Physicochemical Profiling

To empirically validate the theoretical impacts of the -OCF₃ group, rigorous analytical workflows must be employed. Below are self-validating protocols for determining the precise pKa and logP/logD of the target molecule.

Protocol 1: Precise pKa Determination via Potentiometric Titration

Because the molecule contains both an acidic phenol and a basic amine (zwitterionic potential), potentiometric titration is the gold standard[10][11].

  • System Calibration: Calibrate a high-precision mixed pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0[12].

  • Sample Preparation: Dissolve the API to achieve a 1 mM concentration in a reaction vessel. To ensure a self-validating system where ionic strength does not skew the Nernstian response, add 0.15 M Potassium Chloride (KCl) to maintain constant ionic strength[10][12].

  • Acidification: Lower the initial pH of the 20 mL sample solution to pH 1.8–2.0 using 0.1 M HCl to ensure complete protonation of both the amine and the phenol[10][12].

  • Titration Execution: Place the vessel on a magnetic stirrer. Titrate incrementally with standardized 0.1 M NaOH[12].

  • Data Acquisition: Continuously monitor and record the pH. The titration is complete when the pH stabilizes around 12.0–12.5[10][12].

  • Analysis: Plot the titration curve (pH vs. Volume of NaOH). Calculate the first derivative of the curve. The inflection points (peaks on the derivative curve) correspond to the exact pKa values of the phenol and the amine[10][13].

Protocol 2: Lipophilicity (logD/logP) Profiling via Shake-Flask LC-MS/MS

The shake-flask method coupled with LC-MS/MS provides superior sensitivity and avoids the UV-absorbance limitations of standard HPLC methods[14][15][16].

  • Phase Preparation: Pre-saturate n-octanol and aqueous buffer (pH 7.4 for logD, or unbuffered water for logP) with each other for 24 hours to prevent volume shifts during the assay[15].

  • Incubation: Add 1 mL of the saturated n-octanol and 1 mL of the saturated buffer to a glass vial. Spike with 10 µL of a 10 mM compound stock solution (in DMSO)[17].

  • Equilibration: Rotate the vial on a mechanical shaker for 1 hour at a controlled room temperature (25°C) to achieve thermodynamic equilibrium[17].

  • Phase Separation: Allow the layers to separate (centrifuge if micro-emulsions form). Carefully aspirate aliquots from both the upper (n-octanol) and lower (aqueous) phases[16][17]. Crucial Step: Aspirate a small volume of air or water into the needle before passing through the octanol layer to prevent cross-contamination[16].

  • Quantification: Serially dilute the aliquots using DMSO. Analyze via LC-MS/MS (e.g., SCIEX API 4000 Q Trap) using a reversed-phase C18 column[17].

  • Calculation: Generate a log(peak area) vs. log(relative concentration) calibration line. Calculate logP/logD from the ratio of the interpolated concentrations in the two phases[17].

Workflow Prep Sample Prep (1 mM API + 0.15M KCl) Titration Potentiometric Titration (0.1M HCl/NaOH) Prep->Titration Aliquot 1 ShakeFlask Shake-Flask Method (n-Octanol/Buffer) Prep->ShakeFlask Aliquot 2 Data Data Analysis (pKa & logD Calculation) Titration->Data Inflection points LCMS LC-MS/MS Quantification (Phase Separation) ShakeFlask->LCMS Extract phases LCMS->Data Peak area ratios

Caption: Standardized workflow for determining pKa and logD via titration and LC-MS/MS.

References

  • Grokipedia. "Trifluoromethoxy group".
  • ResearchGate. "The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent".
  • NBInno. "The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design".
  • Beilstein Journals. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent".
  • MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design".
  • ChemBK. "2-DIMETHYLAMINOMETHYL-6-METHYL-4-TRIFLUOROMETHOXY-PHENOL".
  • PMC. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective".
  • ACS Publications. "Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers".
  • PMC. "Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers".
  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration".
  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry".
  • PMC. "Development of Methods for the Determination of pKa Values".
  • IJIRSS. "Ionization constants (pKa) in pharmaceutical chemistry".
  • BenchChem. "Application Notes and Protocols for Lipophilicity".
  • UB. "Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation".
  • BioDuro. "ADME LogP LogD Assay".
  • MDPI. "Liquid Chromatography on the Different Methods for the Determination of Lipophilicity".

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

Here is a detailed application note and synthesis protocol for the regioselective preparation of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol, designed for researchers and drug development professionals. Targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed application note and synthesis protocol for the regioselective preparation of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol, designed for researchers and drug development professionals.

Target Compound: 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (CAS: 933673-43-9)[1] Methodology: Modified Mannich Reaction (Electrophilic Aromatic Substitution) Application: Synthesis of fluorinated building blocks for pharmaceutical libraries and advanced polymer stabilizers.

Mechanistic Rationale and Synthetic Strategy

The synthesis of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol relies on a highly predictable and regioselective Mannich reaction[2]. As a Senior Application Scientist, it is critical to understand the causality behind the regiocontrol in this specific transformation.

The starting material, 2-methyl-4-(trifluoromethoxy)phenol, presents a highly specific steric and electronic environment. The phenolic hydroxyl (-OH) group is a strong electron-donating group (EDG) that activates the aromatic ring toward electrophilic aromatic substitution, specifically directing incoming electrophiles to the ortho and para positions.

In this substrate:

  • The para position (C4) is blocked by the strongly electron-withdrawing, yet sterically demanding, trifluoromethoxy (-OCF3) group.

  • One ortho position (C6) is sterically occluded by a methyl (-CH3) group.

  • The remaining ortho position (C2) is the only available, activated site for substitution.

When formaldehyde and dimethylamine are introduced, they condense to form a highly reactive electrophilic iminium ion in situ. Driven by the thermodynamic stability of the resulting hydrogen-bonded phenol-amine product, the iminium ion attacks the singularly available C2 position, resulting in a near-quantitative regioselective yield[3].

Synthetic Workflow Diagram

G Start 2-Methyl-4-(trifluoromethoxy)phenol (Starting Material) Reaction Mannich Condensation (Solvent: EtOH, Temp: 60-80°C) Start->Reaction Reagents Formaldehyde + Dimethylamine (Iminium Ion Generation) Reagents->Reaction Workup Aqueous Quench & Extraction (EtOAc / Brine) Reaction->Workup Purification Flash Column Chromatography (Hexanes / EtOAc / Et3N) Workup->Purification Product 2-Dimethylaminomethyl-6-methyl- 4-trifluoromethoxy-phenol Purification->Product

Figure 1: Logical workflow for the regioselective Mannich aminomethylation of the substituted phenol.

Stoichiometric Matrix and Reagent Preparation

To ensure a self-validating system, the stoichiometry must slightly favor the formation of the iminium ion to drive the reaction to completion, compensating for the volatility of dimethylamine.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in System
2-Methyl-4-(trifluoromethoxy)phenol192.141.0 eq1.92 gNucleophilic Substrate
Dimethylamine (40% aq. solution)45.081.5 eq~1.69 mLAmine Precursor
Formaldehyde (37% aq. solution)30.031.5 eq~1.12 mLCarbonyl Precursor
Ethanol (Absolute)46.07Solvent15.0 mLReaction Medium

Note: Aqueous solutions are preferred over gaseous or anhydrous polymeric reagents (like paraformaldehyde) in this specific protocol to maintain a homogeneous reaction mixture and facilitate the proton-transfer steps critical to the Mannich mechanism.

Execution Protocol: Step-by-Step Methodology

Phase 1: Substrate Solvation and Activation

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 1.92 g (10 mmol) of 2-methyl-4-(trifluoromethoxy)phenol in 15.0 mL of absolute ethanol.

  • Causality Check: Ethanol is selected as the solvent because it solubilizes the hydrophobic fluorinated phenol while remaining miscible with the aqueous amine and formaldehyde solutions, preventing biphasic reaction stalling.

Phase 2: Iminium Generation and Electrophilic Addition 4. To the stirring phenolic solution at room temperature, add 1.69 mL of 40% aqueous dimethylamine. Stir for 5 minutes. 5. Dropwise, over 10 minutes, add 1.12 mL of 37% aqueous formaldehyde. 6. Causality Check: Adding the amine before the formaldehyde prevents the premature polymerization of formaldehyde and limits the formation of unwanted phenol-formaldehyde oligomers (Bakelite-type side reactions)[4]. 7. Gradually heat the reaction mixture to an internal temperature of 60–65 °C. Maintain this temperature with vigorous stirring for 4 to 6 hours. Reaction progress should be monitored via TLC (Eluent: 8:2 Hexanes:Ethyl Acetate, visualized with UV and Ninhydrin stain).

Phase 3: Quench, Extraction, and Isolation 8. Once the starting material is consumed, cool the reaction mixture to ambient temperature. 9. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the ethanol. 10. Dilute the resulting aqueous residue with 30 mL of Ethyl Acetate (EtOAc) and 15 mL of distilled water. Transfer to a separatory funnel. 11. Adjust the aqueous layer to pH ~8-9 using saturated aqueous NaHCO3 if necessary, ensuring the target amine is in its free-base (lipophilic) form. 12. Extract the aqueous layer with EtOAc (2 x 15 mL). Combine the organic phases. 13. Wash the combined organic phases with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.

Phase 4: Purification 14. Purify the crude residue via flash column chromatography on silica gel. 15. Critical Insight: Because the product contains a basic tertiary amine, the silica gel must be pre-treated (deactivated) with 1-2% Triethylamine (Et3N) in the hexanes eluent to prevent irreversible binding and severe peak tailing. Elute with a gradient of 5% to 20% EtOAc in Hexanes (containing 1% Et3N).

Analytical Validation Parameters

To verify the integrity of the synthesized 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol, validate the isolated material against the following expected spectral parameters:

Analytical MethodExpected Signals / Data PointsStructural Correlation
1H NMR (400 MHz, CDCl3) δ ~10.5 (br s, 1H)Intramolecularly H-bonded Phenolic -OH
δ 6.95 (d, J = 2.5 Hz, 1H), 6.82 (d, J = 2.5 Hz, 1H)Aromatic protons at C3 and C5 (meta-coupling)
δ 3.65 (s, 2H)Benzylic -CH2- adjacent to nitrogen
δ 2.35 (s, 6H)N(CH3)2 protons
δ 2.25 (s, 3H)Aromatic -CH3 at C6
19F NMR (376 MHz, CDCl3) δ -58.5 (s, 3F)Trifluoromethoxy (-OCF3) group
ESI-MS (m/z) [M+H]+ = 250.1Corresponds to C11H15F3NO2+

References

  • Burgess, S. J., et al. (2006). "Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum." Journal of Medicinal Chemistry. PMC. Available at:[Link]

Sources

Application

Applications of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol as a building block in medicinal chemistry

An Application Scientist’s guide to utilizing highly functionalized building blocks requires moving beyond basic structural descriptions to uncover the mechanistic potential of the molecule. 2-Dimethylaminomethyl-6-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s guide to utilizing highly functionalized building blocks requires moving beyond basic structural descriptions to uncover the mechanistic potential of the molecule. 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (CAS: 933673-43-9) is a highly specialized, multi-functional scaffold [1]. It combines the metabolic stability and lipophilicity of a trifluoromethoxy (-OCF3) group with the reactivity and basicity of an ortho-Mannich base (dimethylaminomethyl).

This guide provides a comprehensive overview of how to leverage this building block in medicinal chemistry, specifically focusing on late-stage functionalization via ortho-quinone methide (o-QM) intermediates and its application in Central Nervous System (CNS) drug design.

Physicochemical Profiling & Rationale

When designing a drug discovery library, the selection of the core scaffold dictates the downstream ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The inclusion of the -OCF3 group—often termed a "super-halogen"—provides a unique balance: it is highly electron-withdrawing, which lowers the pKa of the adjacent phenol, yet it is exceptionally lipophilic, driving membrane permeability without the steric penalty of larger alkyl groups.

Simultaneously, the dimethylaminomethyl moiety serves a dual purpose. Biologically, it acts as a basic center capable of forming key electrostatic interactions with target proteins (e.g., GPCR acidic residues) [2]. Chemically, it acts as a latent reactive center for divergent synthesis.

Table 1: Physicochemical Profile of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

PropertyValueMedicinal Chemistry Implication
Molecular Formula C11H14F3NO2Efficient heavy-atom count for fragment-based design.
Molecular Weight 249.23 g/mol Ideal low MW for a starting building block (Rule of 5 compliant).
CLogP (Estimated) ~3.5High lipophilicity driven by the -OCF3 group; excellent for BBB penetration.
Amine pKa (Estimated) ~8.5Protonated at physiological pH (7.4), ensuring aqueous solubility.
Phenol pKa (Estimated) ~9.5Slightly more acidic than phenol due to the para-OCF3 group.
Reactivity Centers Phenolic OH, Amine, o-QM precursorEnables orthogonal functionalization (O-alkylation vs. C-alkylation).

Mechanistic Insight: The ortho-Quinone Methide (o-QM) Pathway

The most powerful chemical application of this building block is its use as a precursor for ortho-quinone methides. The dimethylamine group is a moderate leaving group. By quaternizing the amine (e.g., with methyl iodide) or by applying thermal conditions, the molecule expels trimethylamine (or dimethylamine) to form a highly reactive, transient o-QM intermediate. This intermediate acts as a potent Michael acceptor, allowing for rapid trapping by various nucleophiles (thiols, amines, or carbon nucleophiles) to generate a diverse library of substituted phenols.

OQM_Pathway A Starting Material (Mannich Base) B Quaternary Ammonium Intermediate A->B MeI, 0°C C ortho-Quinone Methide (Reactive Intermediate) B->C Base, Heat (-NMe3) D Functionalized Target Scaffold C->D Nucleophile (Nu-)

Mechanism of o-QM generation and nucleophilic trapping for library synthesis.

Protocol 1: Synthesis of Diversified Libraries via o-QM Trapping

Causality Note: Methyl iodide is used to convert the dimethylamine into a quaternary ammonium salt, transforming it from a poor leaving group into an excellent one (trimethylamine). This lowers the activation energy required to generate the o-QM, allowing the reaction to proceed at milder temperatures, preserving sensitive functional groups on the incoming nucleophile.

Reagents & Materials:

  • 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (1.0 eq, 1.0 mmol, 249 mg)

  • Methyl Iodide (MeI) (1.1 eq, 1.1 mmol)

  • Nucleophile (e.g., 4-fluorothiophenol) (1.2 eq, 1.2 mmol)

  • Potassium Carbonate (K2CO3) (2.0 eq, 2.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Procedure:

  • Quaternization: Dissolve the building block in 5.0 mL of anhydrous MeCN in a 20 mL scintillation vial equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

  • Activation: Add MeI dropwise. Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature for 1 hour.

    • Validation Check 1: Analyze a 10 µL aliquot via LC-MS. The disappearance of the starting mass (m/z 250.1 [M+H]+) and the appearance of the quaternary ammonium intermediate (m/z 264.1 [M]+) confirms successful activation.

  • Nucleophilic Trapping: Add the nucleophile (4-fluorothiophenol) followed by K2CO3.

  • Heating: Seal the vial and heat the mixture to 80 °C in a heating block for 4 hours.

    • Validation Check 2: TLC (Hexanes/EtOAc 3:1) should show the consumption of the polar ammonium salt (baseline) and the formation of a new, less polar UV-active spot.

  • Workup: Cool the reaction to room temperature. Quench with 10 mL of distilled water and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the thioether-functionalized scaffold.

Mechanistic Insight: CNS Targeting & ADME Optimization

For CNS-targeted drug discovery, penetrating the Blood-Brain Barrier (BBB) is a primary hurdle. The -OCF3 group is strategically positioned at the para-position to block metabolic oxidation (e.g., by CYP450 enzymes) while drastically increasing the lipophilicity of the aromatic ring. However, high lipophilicity often leads to poor aqueous solubility, causing compounds to "brick dust" in biological assays.

The native dimethylaminomethyl group solves this by acting as a solubilizing basic center. By converting the free base into a hydrochloride (HCl) salt, researchers can achieve high aqueous solubility for in vitro and in vivo dosing, while the free base form readily crosses the lipid bilayer of the BBB once in systemic circulation.

Workflow A Scaffold Selection (CAS 933673-43-9) B Parallel Synthesis (o-QM Trapping) A->B C High-Throughput Purification (LC-MS) B->C D In Vitro ADME & BBB Permeability Assay C->D E Hit Identification D->E

High-throughput drug discovery workflow utilizing the functionalized scaffold.

Protocol 2: Salt Formation for Biological Assays

Causality Note: Using ethereal HCl rather than aqueous HCl prevents the competitive hydrolysis of the trifluoromethoxy group or potential polymerization of the phenol under harsh aqueous acidic conditions. It ensures the precipitation of a highly pure, anhydrous salt.

Reagents & Materials:

  • Synthesized derivative or native building block (Free base, 1.0 eq, 0.5 mmol)

  • 2.0 M HCl in Diethyl Ether (1.5 eq, 0.75 mmol)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the free base in 2.0 mL of anhydrous DCM in a dry vial.

  • Precipitation: Under vigorous stirring, add the 2.0 M HCl in diethyl ether dropwise at room temperature. A white precipitate should begin to form immediately as the amine is protonated.

  • Maturation: Stir the suspension for an additional 30 minutes to ensure complete salt formation and uniform particle size.

  • Isolation: Centrifuge the vial at 4000 rpm for 5 minutes. Decant the supernatant carefully.

  • Washing: Wash the pellet by resuspending it in 2.0 mL of cold diethyl ether, centrifuge again, and decant. Repeat this wash step twice to remove any unreacted free base or impurities.

  • Drying: Dry the resulting white powder under a high vacuum for 12 hours.

    • Validation Check: Evaluate the aqueous solubility. A successful salt formation will shift the solubility from <0.1 mg/mL (free base) to >10 mg/mL in PBS (pH 7.4). The pH of a 1 mg/mL aqueous solution should be approximately 5.0 - 6.0.

References

  • ACS Publications. "Cr-Catalyzed Direct ortho-Aminomethylation of Phenols". The Journal of Organic Chemistry. URL: [Link]

Method

Application Note: Advanced Synthetic Utility of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol via ortho-Quinone Methide Intermediates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (CAS: 933673-43-9) Structural Rationale & Medicinal Chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (CAS: 933673-43-9)

Structural Rationale & Medicinal Chemistry Value

In modern drug discovery, the optimization of a compound's lipophilicity and metabolic stability is paramount. The incorporation of the trifluoromethoxy (-OCF₃) group has emerged as a highly effective strategy for achieving these goals. With a high Hansch lipophilicity parameter (π ≈ +1.04), the -OCF₃ group is significantly more lipophilic than a standard methoxy group and provides robust resistance to oxidative metabolism[1].

2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol is a specialized, isolable phenolic Mannich base that serves as an elite building block. It allows chemists to seamlessly graft the highly desirable 2-hydroxy-3-methyl-5-(trifluoromethoxy)benzyl moiety onto complex pharmacophores. The presence of the methyl group at the 6-position provides critical steric shielding, directing subsequent reactivity exclusively toward the 2-position and preventing unwanted polymeric side reactions.

Mechanistic Insights: The ortho-Quinone Methide Pathway

The synthetic utility of this compound lies not in the dimethylamino group itself, but in its ability to act as a highly efficient leaving group. When subjected to thermal activation (typically 80–110 °C) in appropriate solvents, the Mannich base undergoes deamination. The expulsion of volatile dimethylamine drives the equilibrium forward, generating a transient, highly electrophilic ortho-quinone methide (o-QM) intermediate[2].

This o-QM intermediate is highly polarized and rapidly undergoes Michael-type nucleophilic addition[3]. Because the re-aromatization of the phenol ring provides a massive thermodynamic driving force, the o-QM can be trapped by a wide array of nucleophiles—including primary/secondary amines, azoles, thiols, and soft carbon nucleophiles—resulting in a net "amine exchange" or alkylation reaction.

Mechanism A 2-Dimethylaminomethyl- 6-methyl-4-trifluoromethoxy-phenol (Mannich Base Precursor) B ortho-Quinone Methide (o-QM) Highly Electrophilic Intermediate A->B Heat (Δ) / Solvent - HN(CH3)2 (gas) C Nucleophilic Attack (Amines, Thiols, Azoles, C-Nucs) B->C Michael-type Addition D Functionalized Phenol Product (Trifluoromethoxy-cresol derivative) C->D Rapid Re-aromatization

Mechanism of o-QM generation and nucleophilic trapping from the Mannich base.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in self-validation: the evolution of dimethylamine gas serves as a physical indicator of o-QM generation, while the distinct polarity shift of the re-aromatized product ensures easy tracking via TLC/LC-MS.

Protocol A: Amine Exchange (N-Alkylation with Azoles/Amines)

This protocol is ideal for attaching the trifluoromethoxy-phenol moiety to complex API intermediates containing secondary amines or azoles (e.g., imidazoles, pyrazoles)[3].

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (1.0 mmol) and the target nucleophilic amine/azole (1.5 mmol, 1.5 eq) in anhydrous Toluene or Dimethyl Carbonate (10 mL).

  • Thermal Activation: Equip the flask with a reflux condenser. Heat the mixture to 100–110 °C under an inert nitrogen atmosphere. Causality note: The elevated temperature is strictly required to break the benzylic C-N bond and expel dimethylamine.

  • Monitoring: Stir at reflux for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The consumption of the highly polar starting Mannich base and the appearance of a less polar, UV-active spot indicates successful o-QM trapping.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and residual dimethylamine.

  • Purification: Redissolve the crude residue in EtOAc (20 mL) and wash with 0.1 M HCl (2 × 10 mL) to remove unreacted nucleophilic amine, followed by brine. Dry over Na₂SO₄, filter, and purify via flash column chromatography.

Protocol B: Thia-Michael Addition (S-Alkylation)

Thiols are exceptionally soft nucleophiles and trap o-QMs with near-quantitative efficiency, often requiring lower temperatures.

  • Reaction Setup: Dissolve the Mannich base (1.0 mmol) and the target thiol (1.2 mmol) in a 1:1 mixture of DMF and Water (8 mL).

  • Activation: Heat the mixture to 80 °C. Causality note: The addition of water stabilizes the highly polar transition state of the o-QM formation, allowing the reaction to proceed at a lower temperature, which prevents thiol oxidation (disulfide formation).

  • Isolation: After 2 hours, cool to room temperature, dilute with water (20 mL), and extract with Dichloromethane (3 × 15 mL). Wash the organic layer with brine, dry, and concentrate to yield the thioether product.

Workflow Step1 1. Reaction Setup Mix Mannich Base + Nucleophile (Solvent: Toluene or DMF/H2O) Step2 2. Thermal Activation Reflux (80-110°C) for 2-6 hours (Drives o-QM formation) Step1->Step2 Step3 3. Reaction Monitoring TLC / LC-MS to confirm Mannich base consumption Step2->Step3 Step4 4. Workup & Extraction Aqueous wash (removes salts) Organic layer isolation Step3->Step4 Step5 5. Purification Column Chromatography or Direct Crystallization Step4->Step5

Step-by-step experimental workflow for amine exchange and nucleophilic trapping.

Quantitative Data: Reaction Scope & Expected Outcomes

The following table summarizes the expected quantitative parameters and yields when utilizing 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol across different nucleophile classes, based on standard o-QM trapping kinetics[4].

Nucleophile ClassExample ReagentSolvent SystemTemp (°C)Time (h)Expected Yield (%)Primary Byproduct
Secondary Amines Morpholine, PiperidineToluene1104 - 675 - 85%Dimethylamine (gas)
Azoles Imidazole, PyrazoleDimethyl Carbonate903 - 580 - 90%Dimethylamine (gas)
Thiols Thiophenol, Alkyl thiolsDMF / H₂O (1:1)801 - 285 - 95%Dimethylamine (aq)
C-Nucleophiles Diethyl malonateTHF (with K₂CO₃)706 - 865 - 75%Dimethylamine (gas)

Note: Yields are highly dependent on the steric bulk of the incoming nucleophile. The 6-methyl group on the starting phenol effectively suppresses ortho-ortho dimerization, ensuring high fidelity for the cross-coupled product.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design MDPI - Molecules[Link]

  • Mannich base-connected syntheses mediated by ortho-quinone methides Beilstein Journal of Organic Chemistry (via PMC)[Link]

  • Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids PMC - National Institutes of Health[Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Application

Role of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol as an intermediate in agrochemical synthesis

Application Note: 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol in Agrochemical Synthesis Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical G...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol in Agrochemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocols

Strategic Context: The Role of Fluorinated Mannich Bases

The development of modern agrochemicals—particularly broad-spectrum fungicides, acaricides, and insecticides—relies heavily on the strategic incorporation of fluorinated functional groups. The compound 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (CAS: 933673-43-9) serves as a highly specialized, bifunctional intermediate designed to meet these exact structural demands[1].

This molecule combines two critical synthetic features:

  • The Trifluoromethoxy (-OCF₃) Group: Often described as a "pseudohalogen," the -OCF₃ group significantly enhances the lipophilicity and transmembrane transport of biologically active molecules[2]. In agrochemical applications, it provides exceptional metabolic stability, preventing rapid oxidative degradation of the active ingredient by plant or pest enzymes[2].

  • The Dimethylaminomethyl (Mannich Base) Handle: The -CH₂N(CH₃)₂ group positioned ortho to the phenolic hydroxyl acts as a versatile synthetic lever. Under thermal or basic conditions, it facilitates the generation of a highly reactive ortho-quinone methide (o-QM) intermediate, allowing for the rapid assembly of complex, sterically hindered molecular scaffolds via nucleophilic trapping. Additionally, aminomethylated phenols can be utilized to formulate low-volatility amine salts of acidic pesticides, improving their environmental retention profiles[3].

Physicochemical Profiling

Understanding the physical parameters of this intermediate is critical for optimizing downstream phase separations and distillation workflows.

PropertyValue
Chemical Name 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol
CAS Registry Number 933673-43-9
Molecular Formula C₁₁H₁₄F₃NO₂
Molecular Weight 249.23 g/mol
Structural Modifiers Phenol (-OH), Dimethylaminomethyl (-CH₂N(CH₃)₂), Trifluoromethoxy (-OCF₃)

Mechanistic Framework: The o-Quinone Methide Pathway

The true value of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol lies in its reactivity. Rather than relying on harsh halogenation to functionalize the benzylic position, the Mannich base allows for a highly controlled, atom-economical substitution.

Causality in Design: When heated, the phenolic proton transfers to the dimethylamino group, creating a good leaving group (dimethylamine). The subsequent elimination yields an ortho-quinone methide. This transient, electrophilic species is rapidly intercepted by nucleophiles (such as triazoles, pyrazoles, or thiols common in fungicide development) to form a stable, functionalized target molecule.

Pathway SM 2-Methyl-4-(trifluoromethoxy)phenol Intermediate CAS: 933673-43-9 (Mannich Base) SM->Intermediate Mannich Condensation Reagents Paraformaldehyde + Dimethylamine Reagents->Intermediate Aminomethylation OQM ortho-Quinone Methide (Reactive Species) Intermediate->OQM Thermal Elimination (- Dimethylamine) Product Agrochemical Active (e.g., Fungicide) OQM->Product Nucleophilic Trapping

Fig 1: Synthetic workflow from precursor to agrochemical active via o-quinone methide intermediate.

Experimental Protocols

Protocol A: Optimized Mannich Synthesis of the Intermediate

Traditional Mannich reactions utilizing 37% aqueous formaldehyde often suffer from poor yields due to excess water stalling the equilibrium and complicating phase separation. This protocol utilizes the in-situ depolymerization of paraformaldehyde to drive the reaction to completion while minimizing wastewater generation[4].

Reagents:

  • 2-Methyl-4-(trifluoromethoxy)phenol (1.0 eq)

  • Dimethylamine aqueous solution (33-40% w/w) (1.2 eq)

  • Paraformaldehyde (solid, degree of polymerization n=8-100) (1.2 eq)[4]

Step-by-Step Methodology:

  • Initial Mixing: Charge a jacketed reaction vessel with 2-Methyl-4-(trifluoromethoxy)phenol. Begin agitation and cool the vessel to 10–15 °C.

  • Amine Addition: Slowly add the dimethylamine aqueous solution over 30 minutes. Critical Causality: Maintaining the temperature below 20 °C during this step prevents the volatilization and loss of dimethylamine gas, ensuring stoichiometric accuracy[4].

  • Depolymerization & Condensation: Add solid paraformaldehyde in small batches over 0.5 to 1 hour[4].

  • Thermal Activation: Gradually raise the reactor temperature to 60–80 °C. Hold the mixture at this temperature for 2 to 4 hours to allow the in-situ depolymerization of paraformaldehyde and subsequent condensation[4].

  • Phase Separation: Cease agitation and allow the mixture to cool to 40 °C. The mixture will stratify into an organic product layer and an aqueous layer. Decant the aqueous layer.

  • Purification: Subject the organic layer to vacuum distillation to remove residual water and unreacted dimethylamine, yielding high-purity 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol[4].

Protocol B: Downstream Nucleophilic Trapping (Agrochemical Scaffold Assembly)

This protocol details the conversion of the synthesized Mannich base into a complex diaryl or alkyl-aryl ether/thioether, a common motif in modern crop protection agents.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (1.0 eq) in a high-boiling, polar aprotic solvent (e.g., Toluene or DMF) to facilitate the thermal elimination of dimethylamine.

  • Nucleophile Introduction: Add the desired nucleophile (e.g., a substituted 1,2,4-triazole or an alkyl thiol) (1.1 eq).

  • Catalytic Activation (Optional): Add a catalytic amount of methyl iodide (0.1 eq). Critical Causality: Methyl iodide quaternizes the tertiary amine, converting it into a significantly better leaving group (-N⁺(CH₃)₃), which lowers the activation energy required to form the ortho-quinone methide.

  • Reflux: Heat the mixture to reflux (110–130 °C) for 6–8 hours under an inert nitrogen atmosphere. Monitor the evolution of dimethylamine gas (if unquaternized) using a scrubber.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove unreacted starting material and amine byproducts) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Analytical Validation

To ensure the integrity of the synthesized intermediate (CAS 933673-43-9) before proceeding to Protocol B, the following analytical markers should be verified:

  • ¹H NMR (CDCl₃): Look for the characteristic singlet of the benzylic methylene protons (-CH₂-N) around 3.6–3.8 ppm, and the sharp singlet of the six dimethylamino protons (-N(CH₃)₂) around 2.2–2.3 ppm. The phenolic -OH typically appears as a broad singlet that exchanges with D₂O.

  • ¹⁹F NMR (CDCl₃): A distinct singlet around -58.0 to -59.0 ppm will confirm the integrity of the intact trifluoromethoxy (-OCF₃) group, proving it survived the basic conditions of the Mannich condensation.

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

Introduction & Structural Rationale The compound 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol is a highly functionalized aromatic scaffold of significant interest in drug discovery and agrochemical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The compound 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol is a highly functionalized aromatic scaffold of significant interest in drug discovery and agrochemical development. Successfully incorporating this building block into larger molecular architectures requires a deep understanding of its structural microenvironment:

  • Trifluoromethoxy (-OCF₃) Group: Located para to the phenol, this strongly electron-withdrawing and highly lipophilic group decreases the overall electron density of the aromatic ring. While this slightly reduces the nucleophilicity of the phenol oxygen during direct etherification, it drastically increases the electrophilicity of the corresponding aryl triflate. Consequently, the oxidative addition of a Pd(0) active species into the C–OTf bond is highly accelerated.

  • Dimethylaminomethyl (-CH₂NMe₂) Group: This basic amine improves the aqueous solubility of the scaffold but presents a severe catalytic challenge. The nitrogen acts as a strong σ -donor and can competitively coordinate to the palladium center post-oxidative addition, forming a stable, unreactive off-cycle palladacycle[1]. To circumvent this catalyst poisoning, the use of sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos, RockPhos) is mandatory. The steric bulk prevents the internal amine from coordinating, forcing the catalytic cycle forward[2]. Conversely, this same coordinating ability makes it an excellent internal directing group for late-stage C-H activation[3].

G A 2-Dimethylaminomethyl-6-methyl -4-trifluoromethoxy-phenol B Aryl Triflate (Tf2O, Pyridine) A->B Triflation D Buchwald-Hartwig Etherification (Pd(OAc)2, RockPhos) A->D Aryl Halide E Directed C-H Activation (Pd(OAc)2, Oxidant) A->E Directing Group (-CH2NMe2) C Suzuki-Miyaura Coupling (Pd2(dba)3, XPhos) B->C Arylboronic Acid F Biaryl Derivative C->F G Diaryl Ether D->G H C-H Functionalized Scaffold E->H

Caption: Divergent catalytic cross-coupling pathways for the functionalization of the target phenol.

Protocol 1: Phenol Derivatization & Suzuki-Miyaura Cross-Coupling

Causality: Converting the phenol to a triflate activates the ring for C–C bond formation. Because of the -CH₂NMe₂ group, standard catalysts like Pd(PPh₃)₄ fail rapidly due to amine coordination. XPhos is explicitly selected because its dicyclohexylphosphino group and triisopropylphenyl ring create a steric shield around the Pd center, preventing the intramolecular amine from binding and facilitating rapid reductive elimination.

Quantitative Data: Ligand Optimization
EntryCatalyst / LigandBaseSolvent (0.1 M)Yield (%)Observation
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O<5%Rapid catalyst poisoning
2Pd₂(dba)₃ / dppfK₃PO₄Dioxane/H₂O22%Sluggish transmetalation
3Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O65%Moderate conversion
4Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O94% Clean, complete conversion
Step-by-Step Methodology
  • Triflation: In an oven-dried flask under argon, dissolve the phenol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add anhydrous pyridine (2.0 equiv) and cool the mixture to -78 °C.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise.

    • Self-Validation: The solution will transition to a pale yellow color. Stir for 2 hours, allowing it to warm to room temperature.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield the aryl triflate.

  • Suzuki Coupling: In a Schlenk tube, combine the aryl triflate (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Evacuate and backfill with argon three times. Add degassed 1,4-dioxane/H₂O (5:1 v/v, 0.1 M).

  • Heat the mixture at 90 °C for 12 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1); the disappearance of the highly UV-active triflate spot indicates completion.

  • Cool to room temperature, filter through a Celite pad, and purify via flash chromatography.

G Pd0 Pd(0)L_n Active Species OA Oxidative Addition (Ar-OTf + Pd) Pd0->OA OffCycle Stable Palladacycle (Catalyst Poisoning) OA->OffCycle Amine Coordination (If L is small) TM Transmetalation (Ar'-B(OH)2) OA->TM Bulky Ligand (XPhos) Prevents Coordination RE Reductive Elimination (Biaryl Product) TM->RE RE->Pd0

Caption: Catalytic cycle highlighting the prevention of off-cycle palladacycle formation using XPhos.

Protocol 2: Buchwald-Hartwig Etherification (Direct C-O Coupling)

Causality: Direct C-O coupling avoids the triflation step but requires overcoming the steric hindrance of the ortho-methyl and ortho-dimethylaminomethyl groups. RockPhos is specifically designed for the arylation of bulky or electron-deficient phenols[2]. Cs₂CO₃ is utilized as the base because its larger cationic radius increases the solubility and nucleophilicity of the intermediate phenoxide.

Quantitative Data: Base/Ligand Optimization
EntryCatalyst / LigandBaseSolvent (0.2 M)Yield (%)
1Pd(OAc)₂ / BINAPCs₂CO₃TolueneTrace
2Pd(OAc)₂ / tBuBrettPhosK₃PO₄Toluene45%
3Pd(OAc)₂ / RockPhosK₃PO₄Toluene68%
4Pd(OAc)₂ / RockPhosCs₂CO₃Toluene89%
Step-by-Step Methodology
  • In an argon-filled glovebox, charge a 20 mL reaction vial with the phenol (1.2 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), RockPhos (2.5 mol%), and finely milled Cs₂CO₃ (2.0 equiv).

  • Add anhydrous toluene (0.2 M) and seal the vial with a PTFE-lined cap.

  • Remove the vial from the glovebox and heat at 100 °C for 16 hours in an aluminum heating block.

    • Self-Validation: The reaction mixture will transition from a red/brown suspension to a black slurry as Pd black eventually forms upon completion.

  • Dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol 3: Directed C-H Activation (Late-Stage Functionalization)

Causality: The -CH₂NMe₂ group acts as a potent Lewis basic directing group. It coordinates to Pd(II) to facilitate targeted C-H metalation at the adjacent open position[3]. This enables late-stage functionalization (e.g., halogenation or arylation) without the need for pre-functionalizing the aromatic ring.

Step-by-Step Methodology (Directed Halogenation)
  • Dissolve the phenol (1.0 equiv) in hexafluoroisopropanol (HFIP, 0.1 M). HFIP is chosen as the solvent because its strong hydrogen-bonding capability stabilizes the cationic Pd intermediate.

  • Add Pd(OAc)₂ (5 mol%) and N-bromosuccinimide (NBS, 1.1 equiv).

  • Stir at room temperature for 4 hours.

    • Self-Validation: Rapid conversion is visually indicated by a distinct color shift to deep orange.

  • Quench the reaction with 10% aqueous Na₂S₂O₃ to neutralize any unreacted NBS.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the ortho-functionalized product.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

Welcome to the advanced troubleshooting and technical support guide for the synthesis of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol . This documentation is engineered for researchers and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support guide for the synthesis of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol . This documentation is engineered for researchers and drug development professionals facing yield bottlenecks during the aminomethylation (Mannich reaction) of 2-methyl-4-(trifluoromethoxy)phenol.

By understanding the exact electronic and steric parameters of your substrate, you can transition from low-yielding, incomplete reactions to a highly optimized, self-validating synthetic workflow.

Part 1: Diagnostic Troubleshooting & FAQs

The synthesis of this specific target relies on the Mannich reaction, a three-component condensation involving the phenol, formaldehyde, and dimethylamine. While the reaction mechanism is well-established[1], the unique substitution pattern of your starting material introduces specific challenges.

Q: Why is my reaction stalling at 40-50% conversion despite prolonged heating? A: The root cause is the electronic deactivation of the aromatic ring. Your starting material, 2-methyl-4-(trifluoromethoxy)phenol, contains a trifluoromethoxy ( −OCF3​ ) group at the para position. While the phenolic hydroxyl group typically activates the ring[2], the −OCF3​ group exerts a powerful inductive electron-withdrawing effect ( −I ). This drastically reduces the nucleophilicity of the aromatic ring, making the electrophilic attack on the iminium ion much slower. Causality-Driven Solution: To overcome this high activation energy barrier, you must force the equilibrium forward. Increase the equivalents of your iminium precursor (1.5 to 2.0 eq) and switch from a protic solvent (ethanol) to an aprotic solvent (toluene) using a Dean-Stark apparatus to continuously remove the water byproduct[3].

Q: I am observing a clean reaction profile, but no bis-Mannich byproducts. Is this expected? A: Yes. In standard phenolic Mannich reactions, regioselectivity (ortho vs. para) and over-alkylation (bis-Mannich bases) are major issues[2]. However, in your substrate, position 2 is blocked by a methyl group and position 4 is blocked by the −OCF3​ group. The electrophilic aromatic substitution is structurally enforced to occur exclusively at the remaining ortho position (position 6)[4]. This is a synthetic advantage that allows you to push the reaction conditions harder without risking over-alkylation.

Q: My TLC/HPLC shows complete conversion, but my isolated yield after workup is incredibly poor (<30%). What went wrong? A: The product loss is occurring during your extraction. 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol is an amphoteric molecule; it contains both an acidic phenol and a basic tertiary amine. At a neutral pH, it exists as a highly water-soluble zwitterion or hydrogen-bonded complex. Causality-Driven Solution: Strict pH control during the acid-base workup is mandatory. You must first acidify the aqueous layer to pH 2-3 to protonate the amine (washing away neutral impurities), and then carefully basify to exactly pH 9-10. At pH 9-10, the amine is neutralized and the phenol remains largely protonated, rendering the free base lipophilic enough to be extracted into an organic solvent[1].

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the isolated yield of the target compound. Data indicates that pre-forming the electrophile and removing water are the most critical factors for success.

Reaction ConditionSolventTemperatureReagent Equivalents (Amine:HCHO)Conversion (%)Isolated Yield (%)
Standard One-PotEthanol25 °C1.0 : 1.0< 20%12%
Heated One-PotEthanolReflux (80 °C)1.2 : 1.265%58%
Pre-formed IminiumEthanolReflux (80 °C)1.5 : 1.592%85%
Aprotic + Dean-Stark Toluene Reflux (110 °C) 1.5 : 1.5 > 98% 94%

Part 3: Self-Validating Experimental Protocol

This optimized methodology utilizes the "pre-formed iminium" strategy to prevent formaldehyde polymerization and ensure maximum electrophile concentration[1].

Objective: Synthesize 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol with >90% yield. Scale: 10 mmol

Step 1: Electrophile Generation (Eschenmoser's Salt Precursor)

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend paraformaldehyde (0.45 g, 15 mmol, 1.5 eq) and dimethylamine hydrochloride (1.22 g, 15 mmol, 1.5 eq) in 20 mL of absolute ethanol (or toluene for Dean-Stark conditions).

  • Heat the mixture to 60 °C for 1 hour. Self-Validation Check: The cloudy suspension will transition into a clear, homogenous solution. This optical clarity confirms the complete depolymerization of paraformaldehyde and the successful formation of the soluble iminium ion[1].

Step 2: Electrophilic Aromatic Substitution 3. Cool the solution slightly and add 2-methyl-4-(trifluoromethoxy)phenol (1.92 g, 10 mmol, 1.0 eq) in one portion. 4. Elevate the temperature to reflux (80 °C for ethanol, 110 °C for toluene) and stir for 12–16 hours. Causality Note: Adding the phenol after the iminium salt has formed prevents the deactivated phenol from competing with side-reactions, ensuring the electrophile is the only reactive species present[3].

Step 3: Precision Acid-Base Extraction 5. Concentrate the reaction mixture under reduced pressure to remove the solvent. 6. Dissolve the crude residue in 30 mL of distilled water. Add 1M HCl dropwise until the solution reaches pH 2-3 . 7. Wash the aqueous layer with Dichloromethane (DCM) (2 x 20 mL). Discard the organic layer (this removes unreacted starting material and non-basic impurities). 8. Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the solution reaches exactly pH 9-10 . Self-Validation Check: The aqueous solution will turn cloudy, and an oil or precipitate will form. This visual cue confirms the neutralization of the amine and the precipitation of the target free base[1]. 9. Extract the cloudy aqueous layer with DCM (3 x 20 mL). 10. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the pure 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol.

Part 4: Visualizations of the Chemical System

The following diagrams map the mechanistic pathway and the logical troubleshooting workflow required to master this synthesis.

Mechanism Reagents Formaldehyde + Dimethylamine Iminium Iminium Ion (Eschenmoser's Salt) Reagents->Iminium Condensation (-H2O) EAS Electrophilic Aromatic Substitution (Position 6) Iminium->EAS Phenol 2-Methyl-4-(trifluoromethoxy)phenol Phenol->EAS Nucleophilic Attack Product Target Mannich Base EAS->Product Rearomatization (-H+)

Mechanistic pathway of the Mannich reaction forming the target trifluoromethoxy phenol.

Workflow Start Reaction Setup (Pre-form Iminium) Check Check Conversion (TLC/HPLC) Start->Check Low Low Conversion? Check->Low Opt Switch to Toluene & Dean-Stark Trap Low->Opt Yes Workup Acid-Base Extraction (pH 2-3 then pH 9-10) Low->Workup No (Complete) Opt->Check Re-evaluate Pure Purified Product Workup->Pure

Logical workflow for monitoring and optimizing the aminomethylation reaction.

References

  • MDPI. Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Retrieved from[Link]

  • ResearchGate. SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Retrieved from [Link]

Sources

Optimization

Troubleshooting poor solubility of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol in aqueous buffers

Welcome to the Technical Support Center for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol . This guide is designed for researchers and formulation scientists experiencing precipitation, poor bioavailability, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol . This guide is designed for researchers and formulation scientists experiencing precipitation, poor bioavailability, or inconsistent assay results due to the challenging physicochemical properties of this compound.

Compound Profile & Mechanistic Challenges

To successfully solubilize 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol, we must first deconstruct its molecular architecture. The compound presents a classic "tug-of-war" between ionizable and highly lipophilic functional groups:

  • The Solubilizing Handle: The dimethylaminomethyl group is a basic amine (estimated pKa ~8.5–9.5). In theory, this should provide good aqueous solubility at physiological pH (7.4) via partial protonation.

  • The Hydrophobic Drivers: The molecule contains a methyl group and a trifluoromethoxy (-OCF₃) group . The -OCF₃ moiety is often referred to as a "super-halogen." It is intensely lipophilic, possessing a Hansch hydrophobicity parameter ( π ) of +1.04, which drastically increases the molecule's lipid solubility and drives it out of the aqueous phase 1.

Because the thermodynamic penalty of hydrating the -OCF₃ group outweighs the hydration energy of the protonated amine, the compound readily crashes out of standard physiological buffers.

Diagnostic Solubilization Workflow

Use the following decision matrix to select the appropriate formulation strategy based on your experimental constraints.

SolubilityWorkflow Start Compound Precipitation in Aqueous Buffer CheckApp Determine Downstream Application Start->CheckApp InVitro In Vitro Assays (pH strict, e.g., 7.4) CheckApp->InVitro InVivo In Vivo Dosing (Flexible pH/Excipients) CheckApp->InVivo CoSolvent Use 1-2% DMSO + 0.05% Tween-20 InVitro->CoSolvent Low Conc. (<10 µM) CycloInVitro Pre-complex with 10% HP-β-CD InVitro->CycloInVitro High Conc. (>10 µM) pHAdjust Formulate in pH 4.5-5.0 Acetate Buffer InVivo->pHAdjust Step 1: Ionization CycloInVivo Add 20% HP-β-CD + PEG-400 (10%) pHAdjust->CycloInVivo Step 2: Encapsulation

Decision tree for solubilizing highly lipophilic amine-phenols based on application.

Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly precipitate when diluted into pH 7.4 PBS, even though I made a clear 10 mM stock in DMSO? A: This is a classic "solvent-shift" precipitation. While the compound is fully dissolved in pure DMSO, diluting it into PBS causes the local concentration of the organic solvent to drop exponentially. Because the highly lipophilic -OCF₃ group cannot form hydrogen bonds with water, the molecules rapidly self-associate to minimize contact with the aqueous environment, forming a precipitate. To prevent this, you must lower the thermodynamic barrier to solvation using co-solvents or complexation agents 2.

Q2: I need to perform a cell-based assay at a strict pH of 7.4. How can I keep the compound in solution without dropping the pH? A: If pH manipulation is strictly prohibited by your assay parameters 3, you must rely on molecular encapsulation. Pre-incubate your compound stock with 10–20% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of the cyclodextrin will encapsulate the lipophilic trifluoromethoxy-phenol core, while its hydrophilic exterior maintains solubility in the pH 7.4 buffer.

Q3: We are moving to in vivo PK studies (IV dosing in mice). High DMSO concentrations are toxic. What is the best formulation? A: For parenteral dosing, rely on a synergistic approach combining pH adjustment and co-solvents. Lowering the formulation pH to 5.0 ensures 100% ionization of the dimethylaminomethyl group. Combining this with a biocompatible co-solvent like PEG-400 or Propylene Glycol prevents precipitation without relying on complexation, which can sometimes alter free-fraction pharmacokinetics 4.

Quantitative Formulation Performance

The table below summarizes the expected solubility limits for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol across various formulation strategies.

Formulation StrategyPrimary Solubilization MechanismExpected Solubility LimitBest Use Case
PBS (pH 7.4) Baseline (Partial Amine Protonation)< 5 µMNone (Negative Control)
1% DMSO in PBS Co-solvency (Solvent Shift)~10 - 25 µMLow-concentration cell assays
10% HP-β-CD (pH 7.4) Hydrophobic Encapsulation~200 - 500 µMHigh-throughput biochemical assays
20% HP-β-CD + pH 5.0 Synergistic (Ionization + Encapsulation)> 5 mM (~1.5 mg/mL)In vivo IV/PO dosing
10% PEG-400 (pH 5.0) Synergistic (Ionization + Co-solvency)> 2 mM (~0.6 mg/mL)In vivo dosing (Complexation-free)

Step-by-Step Methodology: Synergistic Solubilization for In Vivo Dosing

This protocol utilizes both pH-shifting and cyclodextrin encapsulation to create a stable, high-concentration dosing solution. It is designed as a self-validating system to ensure you are dosing a true thermodynamic solution rather than a transient, supersaturated suspension.

Materials Required:

  • API: 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

  • Excipient: Hydroxypropyl- β -cyclodextrin (HP- β -CD)

  • Buffers: 0.1 M Citrate buffer (pH 4.0), 1 M NaOH

Step 1: Dry Co-mingling

  • Action: Weigh the required amount of API and HP- β -CD powder (to achieve a final 20% w/v cyclodextrin concentration) into the same glass vial.

  • Causality: Co-weighing allows the API and the cyclodextrin to hydrate simultaneously. This prevents the lipophilic API from forming a hardened, water-repellent crystalline lattice upon initial contact with the buffer.

Step 2: Acidic Wetting & Ionization

  • Action: Add 80% of the final target volume using 0.1 M Citrate buffer (pH 4.0). Vortex vigorously for 2 minutes.

  • Causality: The acidic microenvironment rapidly drops the pH well below the pKa of the dimethylaminomethyl group. Fully protonating the amine breaks the intermolecular lattice energy and provides the initial polarity required to wet the compound.

Step 3: Mechanical Encapsulation

  • Action: Place the vial in a bath sonicator at room temperature for 15–20 minutes.

  • Causality: Sonication provides the mechanical and thermal energy required to drive the highly lipophilic trifluoromethoxy-phenol core into the hydrophobic inner cavity of the HP- β -CD molecules, forming a stable inclusion complex.

Step 4: Physiological Neutralization

  • Action: Slowly titrate the solution with 1 M NaOH to a final pH of 5.5–6.0. QS to the final volume with sterile water.

  • Causality: Raising the pH slightly reduces injection-site irritation for in vivo models. Because the lipophilic core is already encapsulated by the cyclodextrin, the partial deprotonation of the amine at pH 6.0 will not cause the compound to precipitate.

Step 5: System Validation (Critical)

  • Action: Centrifuge an aliquot of the final formulation at 10,000 x g for 10 minutes. Visually inspect the bottom of the tube for a pellet. Quantify the API concentration in the supernatant using HPLC-UV.

  • Causality: If the compound was merely suspended (supersaturated) rather than truly dissolved, the centrifugation step will force it to pellet. If the HPLC quantification of the supernatant matches your theoretical target concentration, the protocol is validated, and the inclusion complex is thermodynamically stable.

References

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.[Link]

  • Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics (via PMC).[Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics (ACS Publications).[Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.[Link]

Sources

Troubleshooting

Preventing oxidation and degradation of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol during long-term storage

Welcome to the Technical Support Center. 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (CAS: 933673-43-9) is a highly functionalized phenolic Mannich base used in advanced drug development and synthetic resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (CAS: 933673-43-9) is a highly functionalized phenolic Mannich base used in advanced drug development and synthetic research. While the para-trifluoromethoxy (-OCF3) group provides some inductive stabilization to the aromatic ring, the spatial proximity of the ortho-dimethylaminomethyl group and the phenolic hydroxyl creates a highly sensitive, reactive system.

This guide is designed for researchers and scientists. It addresses the root causes of compound degradation and provides field-validated, self-validating protocols to ensure absolute experimental integrity during long-term storage.

Part 1: The Causality of Degradation (Mechanistic Overview)

Before troubleshooting, it is critical to understand why this specific molecule degrades. Phenolic Mannich bases are inherently sensitive because they are chemically predisposed to be reactive. They frequently act as sacrificial antioxidants, readily donating hydrogen atoms to neutralize free radicals and breaking oxidation chains [1]. Because the molecule is "designed" to oxidize easily to protect other systems, it will rapidly auto-oxidize if exposed to ambient air.

There are two primary pathways of degradation for this compound:

  • Auto-Oxidation (Radical Coupling): Exposure to ambient oxygen or UV light triggers the abstraction of the phenolic hydrogen, generating a highly reactive phenoxy radical. This radical can undergo irreversible coupling reactions or oxidize further into highly colored ortho-quinone methides [2].

  • Retro-Mannich Hydrolysis: The aminomethyl linkage is highly susceptible to nucleophilic attack by water. In the presence of moisture, the molecule undergoes a reverse-Mannich cleavage, releasing formaldehyde, free dimethylamine, and the des-aminomethyl phenol.

Pathways A 2-Dimethylaminomethyl-6-methyl- 4-trifluoromethoxy-phenol B Phenoxy Radical Formation (Auto-oxidation) A->B O2 / UV Light C Retro-Mannich Cleavage (Hydrolysis) A->C H2O / Acidic pH D Amine Oxidation (N-oxide formation) A->D ROS / Peroxides E Quinone Derivatives & Polymeric Aggregates B->E Radical Coupling F Des-aminomethyl Phenol + Formaldehyde + Dimethylamine C->F Bond Cleavage

Fig 1. Primary degradation pathways of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol.

Part 2: Troubleshooting FAQs

Q1: My powder/solution has turned from white/colorless to a deep yellow or brown. Is it still usable? A1: No, a color change strongly indicates auto-oxidation. The phenolic hydroxyl group has likely oxidized into a quinone derivative. Literature shows that light exposure accelerates phenolic degradation by up to 72% over a 6-month period [3]. Causality & Fix: UV light and ambient oxygen generate reactive oxygen species (ROS) that initiate radical chain reactions. You must store the compound in amber glass vials (to block UV transmission) and purge the headspace with an inert gas.

Q2: I ran an LC-MS on my stored stock solution and detected multiple peaks, including one matching free dimethylamine. What happened? A2: Your sample underwent a Retro-Mannich reaction due to moisture contamination. Causality & Fix: The Mannich reaction is reversible. Trace water in your solvent (e.g., hygroscopic DMSO) acts as a nucleophile, cleaving the C-N bond. To prevent this, only use anhydrous solvents stored over molecular sieves, and handle the compound in a strictly low-humidity environment (e.g., a glove box).

Q3: Why do you recommend Argon over Nitrogen for headspace purging? A3: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. Causality & Fix: When you purge a vial with Nitrogen and remove the needle, ambient air rapidly mixes back into the headspace. Argon, being heavier, sinks and forms a protective "blanket" directly over the solid powder or liquid surface, effectively displacing oxygen and moisture [4].

Part 3: Quantitative Stability Profile

To illustrate the critical nature of proper storage, the following table summarizes the expected stability of sensitive phenolic Mannich bases under various environmental conditions, extrapolated from accelerated degradation studies [3][4].

Storage ConditionTemperatureLight ExposureAtmosphereEstimated Half-LifePrimary Degradation Pathway
Optimal -20°CDark (Amber)Argon (Inert)> 24 MonthsNone (Stable)
Standard Fridge 4°CDark (Amber)Ambient Air6 - 8 MonthsSlow Auto-oxidation
Benchtop (Sealed) 25°CAmbient Lab LightAmbient Air14 - 21 DaysUV-induced Oxidation
Aqueous Solution 25°CDarkAmbient Air< 48 HoursRetro-Mannich Hydrolysis
Open to Air 40°CDirect SunlightAmbient Air< 12 HoursRadical Polymerization
Part 4: Self-Validating Protocol for Anhydrous Aliquoting and Storage

To guarantee scientific integrity, storage protocols must be self-validating. The following workflow ensures that moisture and oxygen are eliminated and verifies the success of the environmental control.

Workflow S1 Bulk Compound Received S2 Glove Box / Inert Atmos (Argon) S1->S2 S3 Dissolve in Anhydrous Solvent S2->S3 S4 Aliquot into Amber Vials S3->S4 S5 Purge Headspace with Argon S4->S5 S6 Store at -20°C in Desiccator S5->S6

Fig 2. Optimized workflow for anhydrous aliquoting and inert long-term storage.

Step-by-Step Methodology:

  • Solvent Validation (The Self-Validating Step):

    • Action: Before dissolving the compound, perform a Karl Fischer titration on your chosen solvent (e.g., DMSO or DMF).

    • Validation Threshold: Do not proceed unless the water content is strictly < 50 ppm . If > 50 ppm, dry the solvent over activated 3Å molecular sieves for 24 hours.

  • Inert Environment Preparation:

    • Action: Transfer the bulk compound vial, anhydrous solvent, and pre-baked (150°C for 2 hours) amber glass vials into a glove box purged with Argon.

    • Causality: Baking the vials removes surface-adsorbed moisture from the glass. Even microscopic layers of water on the glass surface are enough to trigger micro-scale Retro-Mannich degradation over months of storage.

  • Dissolution and Aliquoting:

    • Action: Dissolve the compound to your desired stock concentration (e.g., 10 mM). Immediately dispense single-use aliquots (e.g., 50 µL) into the amber vials.

    • Causality: Single-use aliquots prevent freeze-thaw cycles. Repeatedly opening a master stock vial introduces condensation (moisture) and oxygen, destroying the batch.

  • Headspace Purging and Sealing:

    • Action: Even inside the glove box, gently blow a stream of Argon directly into the vial for 3 seconds before capping tightly with PTFE-lined septa caps.

    • Causality: PTFE (Teflon) is chemically inert and impermeable to oxygen, unlike standard silicone or rubber septa which allow slow oxygen diffusion over time.

  • Secondary Containment Storage:

    • Action: Place the sealed aliquots inside a vacuum desiccator containing indicating silica gel. Store the entire desiccator at -20°C.

    • Validation: Check the silica gel monthly. If it changes from blue to pink, the desiccator seal has failed. This acts as an early-warning system, alerting you of potential moisture ingress before the compound degrades.

References
  • Comparative Study Between Traditional and Mannich Base as Lubricant Oil Antioxidants. TSI Journals. [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES. Revue Roumaine de Chimie.[Link]

  • Changes Occurring in Phenolic Compounds and α-Tocopherol of Virgin Olive Oil during Storage. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values. PubMed Central (NIH). [Link]

Optimization

Technical Support Center: Scale-Up Troubleshooting for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

Welcome to the Technical Support Center for the scale-up synthesis of 2-dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol. This guide is designed for researchers and process chemists transitioning this specific Mann...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol. This guide is designed for researchers and process chemists transitioning this specific Mannich reaction from discovery scale (milligrams) to process scale (kilograms). The transition often exposes hidden mechanistic vulnerabilities—such as the formation of reactive ortho-quinone methides or reagent disproportionation—that compromise yield and purity.

This living document synthesizes field-proven protocols, mechanistic causality, and quantitative data to help you troubleshoot and optimize your workflow.

Part 1: Core Troubleshooting FAQs

Q1: During scale-up from 10 g to 1 kg, our HPLC shows a significant increase in a high-molecular-weight impurity. LC-MS indicates it is a methylene-bridged dimer. What is the mechanism, and how do we suppress it?

Causality & Mechanism: The formation of methylene-bridged dimers (diarylmethanes) is the most notorious side reaction in the scale-up of phenolic Mannich bases. It is driven by a retro-Mannich-type elimination. When the reaction mixture is subjected to prolonged heating (a common artifact of large-scale batch processing), the newly formed Mannich base can eliminate dimethylamine to generate a highly electrophilic ortho-quinone methide (o-QM) intermediate[1]. Because polarized nitrogen centers favor this elimination, the o-QM rapidly reacts with the open ortho-position of any unreacted 2-methyl-4-(trifluoromethoxy)phenol in the reactor, permanently crosslinking two phenol equivalents via a methylene bridge.

Resolution: To suppress o-QM formation, you must strictly control the thermodynamic input. Do not allow the reaction temperature to exceed 45°C–50°C. Furthermore, to prevent unreacted phenol from lingering in the reactor alongside the product, use a pre-formed iminium reagent (such as Eschenmoser's salt) or pre-mix the formaldehyde and dimethylamine before adding it to the phenol. This ensures rapid, complete conversion of the phenol before thermal degradation can occur.

G Phenol 2-Methyl-4-OCF3-phenol + CH2O + HNMe2 MannichBase Desired Product (Mannich Base) Phenol->MannichBase Mannich Reaction (< 50°C) oQM ortho-Quinone Methide (Reactive Intermediate) MannichBase->oQM Overheating (> 60°C) Retro-Mannich (-HNMe2) Dimer Methylene-Bridged Dimer (Side Product) oQM->Dimer + Unreacted Phenol (Nucleophilic Attack)

Fig 1: Mechanistic pathway of the desired Mannich reaction vs. dimer formation via o-QM.

Q2: We are observing unreacted starting material alongside aminal byproducts (bis(dimethylamino)methane). How can we optimize the stoichiometry?

Causality & Mechanism: In a standard one-pot batch addition, formaldehyde can rapidly react with two equivalents of dimethylamine to form a stable aminal (N,N,N',N'-tetramethylmethanediamine)[2]. This side reaction acts as a reagent sink, skewing the stoichiometry and leaving the phenol unreacted.

Resolution: Implement a controlled addition protocol. Pre-mix 1.2 equivalents of aqueous formaldehyde with 1.2 equivalents of dimethylamine at 0–5°C to form the reactive iminium species in situ. Add this mixture dropwise to the phenol solution. This self-validating approach ensures that the formaldehyde is committed to the iminium pathway rather than aminal formation, driving the phenol conversion to >98%.

Q3: Is the trifluoromethoxy (-OCF3) group susceptible to hydrolysis under the basic conditions of the Mannich reaction?

Causality & Mechanism: The -OCF3 group is exceptionally stable compared to standard ethers. The strong electron-withdrawing nature of the fluorine atoms strengthens the C-O bond via negative hyperconjugation. Under standard Mannich conditions (pH 8–10, <60°C), the -OCF3 group remains completely intact[3].

Resolution: If you observe degradation or complex mixtures, it is rarely due to -OCF3 cleavage. Instead, it is likely aerobic oxidation of the electron-rich phenol ring at elevated pH. Mitigate this by sparging your solvents with nitrogen gas prior to the reaction and maintaining an inert atmosphere throughout the scale-up process.

Q4: How do we prevent over-alkylation (bis-aminomethylation) on the phenol ring?

Causality & Mechanism: You do not need to worry about ring bis-aminomethylation for this specific molecule. The starting material, 2-methyl-4-(trifluoromethoxy)phenol, has its hydroxyl group at position 1. The classical directing effects of the -OH group strongly activate the ortho (2, 6) and para (4) positions. In your substrate, position 4 is blocked by the -OCF3 group, and position 6 is blocked by a methyl group. Therefore, position 2 is the only highly activated site available for electrophilic aromatic substitution[4].

Resolution: If your LC-MS shows a mass corresponding to a "bis-alkylated" species, it is an analytical artifact or an impurity from the amine feed, not a double Mannich reaction on the aromatic ring. Focus your troubleshooting on dimer formation (Q1) rather than over-alkylation.

Part 2: Quantitative Troubleshooting Matrix

The following table summarizes the quantitative data for common side products observed during scale-up, allowing for rapid LC-MS cross-referencing and immediate corrective action.

Side ProductAnalytical SignatureOccurrence at 25°COccurrence at 65°CRoot CauseMitigation Strategy
Methylene-Bridged Dimer LC-MS: 395.3 [M-H]⁻< 1%15–25%Retro-Mannich elimination to o-QMMaintain T < 50°C; use pre-formed iminium.
Aminal Byproduct GC-MS / LC-MS: 103.1 [M+H]⁺5–10%2–5%Excess CH₂O reacting with HNMe₂Pre-mix reagents at 0°C; control addition rate.
Unreacted Phenol LC-MS: 191.1[M-H]⁻10–15%< 2%Reagent consumption by aminalUse 1.2 eq of pre-formed iminium mixture.
Oxidized Phenol Various (Quinones)< 1%3–5%Aerobic oxidation at high pHDegas solvents with N₂; use inert atmosphere.

Part 3: Validated Scale-Up Protocol

To ensure a self-validating and reproducible scale-up, follow this optimized step-by-step methodology. This protocol utilizes the in situ iminium formation strategy to prevent o-QM dimerization and aminal formation.

Step-by-Step Methodology:

  • Iminium Pre-formation: In a dedicated, jacketed addition vessel, cool a 40% aqueous solution of dimethylamine (1.20 eq) to 0–5°C. Slowly add a 37% aqueous solution of formaldehyde (1.25 eq) over 30 minutes, maintaining the temperature below 10°C. Stir for an additional 30 minutes to ensure complete iminium/aminal equilibration.

  • Substrate Preparation: In the main reactor, dissolve 2-methyl-4-(trifluoromethoxy)phenol (1.00 eq) in absolute ethanol (3 volumes). Sparge the solution with ultra-pure N₂ for 15 minutes to remove dissolved oxygen, preventing base-catalyzed oxidation.

  • Controlled Addition: Warm the main reactor to 20°C. Begin the dropwise addition of the pre-formed iminium mixture from Step 1. Control the addition rate to ensure the internal temperature of the main reactor does not exceed 35°C.

  • Reaction Maturation: Once the addition is complete, gradually raise the reactor temperature to 40–45°C. Critical: Do not exceed 50°C to prevent the retro-Mannich formation of the o-QM dimer. Stir for 4–6 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC. Proceed to workup only when unreacted phenol is < 2%.

  • Quench & Isolation: Cool the reactor to 10°C. Adjust the pH to ~7.5 using 1M HCl to neutralize excess amine. Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure 2-dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol.

G Step1 Step 1: Iminium Formation Pre-mix CH2O + HNMe2 at 0-5°C Step3 Step 3: Controlled Addition Add Iminium dropwise (T < 35°C) Step1->Step3 Step2 Step 2: Substrate Prep Dissolve Phenol, Degas with N2 Step2->Step3 Step4 Step 4: Maturation Stir at 40-45°C, HPLC Monitor Step3->Step4 Step5 Step 5: Quench & Isolate pH Adjustment & Extraction Step4->Step5

Fig 2: Optimized step-by-step workflow for the scale-up of the Mannich reaction.

Part 4: References

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds - MDPI Source: MDPI URL:[Link]

  • Intermolecular Crosslinking of Phenols and Alkyl Amines with Formaldehyde in Hexafluoroisopropanol (HFIP) for Conjugation Source: CCS Chemistry URL:[Link]

  • Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum Source: NIH PMC URL:[Link]

  • n-PROPYL GALLATE AS SUBSTRATE IN THE MANNICH REACTION Source: Romanian Academy URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in substitution reactions with 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

Technical Support Center: Advanced Substitution Reactions Introduction: Understanding the Challenge Welcome to the technical support guide for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol. This highly substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Substitution Reactions

Introduction: Understanding the Challenge

Welcome to the technical support guide for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol. This highly substituted phenol is a valuable building block in pharmaceutical and materials science research. However, its unique structure, featuring bulky groups at both ortho-positions (C2 and C6) relative to the phenolic hydroxyl, presents significant steric challenges for common substitution reactions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you navigate these challenges. We will explore the underlying principles of steric hindrance in this system and provide field-proven strategies to achieve successful substitution at both the phenolic oxygen and the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: My standard O-alkylation/O-acylation reaction is failing or giving very low yields. What is the primary cause?

A1: The primary cause of poor reactivity is severe steric hindrance around the phenolic hydroxyl group. The molecule has two bulky substituents, a dimethylaminomethyl group and a methyl group, positioned directly adjacent to the hydroxyl group. This crowding physically blocks the approach of incoming electrophiles.

  • Steric Shielding: The freely rotating methyl and dimethylaminomethyl groups create a congested three-dimensional space around the oxygen atom, making it difficult for reagents to access the reaction site. This is a classic issue in SN2-type reactions, where the nucleophile (the deprotonated phenol) must attack the electrophile.[1][2][3] The rate of SN2 reactions is highly sensitive to steric bulk on both the nucleophile and the electrophile.[4]

  • Electronic Factors: The trifluoromethoxy (-OCF3) group at the para-position is strongly electron-withdrawing, which increases the acidity of the phenolic proton.[5] While this facilitates deprotonation to form the phenoxide anion, it does not overcome the physical barrier to reaction. The dimethylaminomethyl group, being a Mannich base, can also influence the local electronic environment.[6][7]

Caption: Steric shielding of the hydroxyl group by ortho-substituents.

Q2: How can I modify my reaction conditions to improve yields for O-substitution (e.g., ether or ester formation)?

A2: To overcome steric hindrance for O-substitution, you need to enhance the reactivity of your system. This can be achieved by carefully selecting the base, electrophile, solvent, and potentially using non-conventional energy sources.

Key Strategies:

  • Stronger Base/Complete Deprotonation: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) to ensure complete and irreversible deprotonation of the phenol. This generates a more potent phenoxide nucleophile compared to weaker bases like K₂CO₃ or Cs₂CO₃, which exist in equilibrium.

  • More Reactive Electrophiles: Switch from less reactive alkyl chlorides or bromides to more reactive iodides, tosylates (OTs), or triflates (OTf).[8] These groups are better leaving groups, lowering the activation energy of the substitution step.

  • High-Polarity Aprotic Solvents: Use solvents like DMF or DMSO. These solvents effectively solvate the cation (e.g., Na⁺), leaving a "naked," highly reactive phenoxide anion in solution, which enhances its nucleophilicity.

  • Elevated Temperatures: Increasing the reaction temperature provides the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance. However, monitor carefully for side reactions or decomposition.

  • Non-Conventional Methods: For particularly challenging couplings, advanced techniques can be highly effective. The Mitsunobu reaction, especially when assisted by sonication, is known to work well for sterically hindered phenols.[9][10] Sonication uses high-frequency sound waves to create localized high-pressure and high-temperature spots, accelerating the reaction.[9]

Comparative Table of O-Alkylation Conditions

ParameterStandard Conditions (Low Yield)Optimized Conditions (Improved Yield)Advanced Method (High Yield)
Base K₂CO₃, Cs₂CO₃NaH (60% in mineral oil)N/A (Mitsunobu)
Electrophile Alkyl Bromide (R-Br)Alkyl Iodide (R-I) or Alkyl Tosylate (R-OTs)Alcohol (R-OH)
Solvent Acetone, AcetonitrileDMF, DMSOTHF, Toluene
Additives NonePhase-transfer catalyst (e.g., TBAB)DIAD/DEAD, PPh₃
Energy Input Conventional Heating (Reflux)High-Temperature Heating (100-150 °C)Sonication at room temp. or mild heat[10]
Q3: Is it possible to perform substitutions on the aromatic ring itself, and how does the existing substitution pattern direct reactivity?

A3: Yes, substitution on the aromatic ring is possible, but it is also governed by steric and electronic effects. The hydroxyl group is a powerful ortho, para-director. However, both ortho-positions (C3 and C5 relative to the hydroxyl) are sterically hindered.

  • The C5 Position: This is the most likely site for electrophilic aromatic substitution. It is ortho to the activating hydroxyl group and meta to the deactivating -OCF₃ group. While it is adjacent to the bulky dimethylaminomethyl group, it is generally more accessible than the C3 position, which is flanked by two substituents.

  • The Directing Role of the Amino Group: The dimethylaminomethyl group itself can be used as a directing group in certain reactions, such as ortho-lithiation or transition-metal-catalyzed C-H activation.[11] The lone pair on the nitrogen can coordinate to a metal center, delivering the catalyst to the C3 position. This provides a powerful, albeit advanced, strategy for achieving substitution at the more sterically congested site.

Directing_Effects cluster_molecule Reactivity Map cluster_pathways Potential Substitution Pathways mol OCF₃ C5 C6-Me C3 C2-NMe₂ C1-OH EAS Electrophilic Aromatic Substitution (EAS) EAS->mol:c5 Favored Site (Less Hindered) Directed Directed C-H Activation Directed->mol:c3 Accessible via N-Coordination

Caption: Potential sites for aromatic ring substitution.

Troubleshooting Guides & Experimental Protocols

Protocol 1: High-Yield O-Alkylation of Hindered Phenol via Sonication-Assisted Mitsunobu Reaction

This protocol is adapted from methodologies proven effective for sterically demanding substrates.[9][10] It offers a robust alternative to standard SN2 approaches.

Objective: To synthesize the corresponding ether by coupling the phenol with a primary or secondary alcohol.

Materials:

  • 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

  • Alcohol (1.2 equivalents)

  • Triphenylphosphine (PPh₃, 1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Ultrasonication bath

Procedure:

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF to achieve a high concentration (e.g., 1.0 - 3.0 M with respect to the phenol).

  • Sonication & Cooling: Place the flask in an ultrasonication bath. It is advisable to use a water bath with temperature control to dissipate excess heat. Cool the mixture to 0 °C.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the sonicating solution over 15-20 minutes. The solution may develop a characteristic orange or yellow color.

  • Reaction: Continue sonication at room temperature. The high concentration combined with sonication dramatically increases the reaction rate.[9] Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates that might take days under standard conditions can often be completed in a few hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified directly by column chromatography on silica gel to remove triphenylphosphine oxide and the azodicarboxylate byproduct.

Causality Behind Choices:

  • Mitsunobu Reaction: This reaction avoids the need to form a phenoxide and works under neutral conditions, which can be advantageous. The mechanism involves an alkoxyphosphonium salt, which is a highly activated intermediate, facilitating attack by the sterically hindered phenol.

  • Sonication & High Concentration: This combination overcomes the kinetic barrier by increasing molecular collisions and providing localized energy, forcing the sterically encumbered molecules to react.[10]

Protocol 2: Copper-Catalyzed O-Arylation (Ullmann-Type Coupling)

For the synthesis of diaryl ethers, which is often challenging with hindered phenols, a modern copper-catalyzed approach can be effective. This protocol is based on advances in Ullmann-type couplings that show good tolerance for sterically demanding substrates.[12]

Objective: To synthesize a diaryl ether by coupling the phenol with an aryl halide.

Materials:

  • 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

  • Aryl Iodide or Aryl Bromide (1.5 equivalents)

  • Copper(I) Iodide (CuI, 5-10 mol%)

  • Picolinic Acid (10-20 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: To a dry Schlenk tube, add CuI (10 mol%), picolinic acid (20 mol%), and K₃PO₄ (2.0 eq.).

  • Reagent Addition: Add the phenol (1.0 eq.) and the aryl halide (1.5 eq.) to the tube.

  • Solvent & Degassing: Add anhydrous DMSO. Seal the tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (N₂ or Ar).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Causality Behind Choices:

  • Copper/Ligand System: The combination of CuI and a ligand like picolinic acid creates a catalytically active species that can operate under milder conditions than traditional Ullmann reactions. The ligand helps to stabilize the copper center and facilitate the reductive elimination step that forms the C-O bond.[12]

  • K₃PO₄/DMSO: This base/solvent system has been shown to be particularly effective for challenging C-O cross-coupling reactions, likely by enhancing the nucleophilicity of the phenol while being compatible with the copper catalyst.[12]

References

  • Toma, L., et al. (2018). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 63(2), 157-164. [Link]

  • ResearchGate. (2026). Synthesis and Biological Activity of Important Phenolic Mannich Bases. [Link]

  • ResearchGate. (2020). Synthetic applications of biologically important Mannich bases: An updated review. [Link]

  • Royal Society of Chemistry. (2024). Csp 2–H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Wang, M., et al. (2021). Application of the Mannich reaction in the structural modification of natural products. RSC Advances, 11(48), 30283–30300. [Link]

  • ACS Publications. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

  • Google Patents. (1984). Synthesis of hindered phenols.
  • Zhang, M., et al. (2020). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. RSC Advances, 10(42), 24876–24894. [Link]

  • Anderson, K. W., et al. (2005). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 127(33), 11592–11593. [Link]

  • Wikipedia. 2,4,6-Tris(dimethylaminomethyl)phenol. [Link]

  • Lignin, S. (2021). Targeted Substituted-Phenol Production by Strategic Hydrogenolysis of Sugar-Cane Lignin. Catalysts, 11(6), 758. [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?. [Link]

  • Peterson, G. I., & Thomson, R. J. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, 22(15), 6018–6022. [Link]

  • Ashenhurst, J. (2026). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2020). 75: The effect of steric hinderance on the SN2 mechanism. YouTube. [Link]

  • Li, A., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications, 13(1), 4436. [Link]

  • Dong, J., et al. (2015). Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives. Journal of the American Chemical Society, 137(18), 5883–5886. [Link]

  • Chemistry Steps. Is Phenyl an Ortho/Para or Meta Director?. [Link]

  • Ilardi, E. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3045. [Link]

  • Digital Commons @ Michigan Tech. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. [Link]

  • NIST. (2018). Phenol, 2,4,6-tris[(dimethylamino)methyl]-. NIST Chemistry WebBook. [Link]

  • Google Patents. (2012). Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • ResearchGate. (2020). Chemical structures of 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30, 95%)... [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 50, pp. 243–289). Elsevier. [Link]

Sources

Optimization

Adjusting mobile phase pH for better retention of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol in HPLC

Topic: Optimizing Mobile Phase pH for Better Retention of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Mobile Phase pH for Better Retention of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing retention and peak shape challenges with complex amphoteric compounds.

Analyte Profiling & Mechanistic Overview

Before adjusting chromatographic parameters, we must establish the physicochemical profile of the target analyte: 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol . This molecule is a Mannich base derivative characterized by two critical ionizable functional groups:

  • Tertiary Amine (-CH₂N(CH₃)₂): A basic group with an estimated pKa of ~8.5 to 9.5.

  • Phenol (-OH): A weakly acidic group. The presence of the strongly electron-withdrawing trifluoromethoxy (-OCF₃) group and the ortho-methyl group lowers its pKa to approximately ~8.5 to 9.5.

Because both functional groups have overlapping pKa values, the molecule acts as a zwitterion. Its ionization state—and consequently its polarity and retention on a reversed-phase (RPC) column—is hyper-sensitive to the mobile phase pH[1].

Frequently Asked Questions (FAQs)

Q1: Why does my compound elute in the void volume when using a standard 0.1% Formic Acid mobile phase?

Causality & Mechanism: A standard 0.1% Formic Acid aqueous mobile phase yields a pH of approximately 2.7. At this pH, the environment is well below the pKa of the tertiary amine (~8.5). As a result, the amine group becomes fully protonated and carries a positive charge, while the phenol group remains neutral. This net positive charge drastically increases the molecule's hydrophilicity. In reversed-phase chromatography, retention is driven by hydrophobic interactions; any base that undergoes ionization becomes significantly less hydrophobic, leading to a severe reduction in the retention factor ( k′ )[1].

Solution: To achieve retention, you must either neutralize the charge by raising the mobile phase pH to the molecule's isoelectric point, or mask the positive charge using an anionic ion-pairing reagent.

Q2: How do I choose the optimal mobile phase pH to maximize retention without using ion-pairing reagents?

Causality & Mechanism: To maximize retention on a hydrophobic stationary phase, the analyte must be in its most neutral (uncharged) state. The fundamental rule of HPLC method development dictates that the mobile phase pH should be adjusted at least two units above or below the analyte's pKa to ensure it is fully neutral[2]. For this specific amphoteric compound, the isoelectric point (pI) lies between the pKa of the amine and the phenol (approximately pH 8.0 - 9.0). Operating at this mid-to-high pH ensures the molecule is either fully neutral or zwitterionic (net charge of zero), which maximizes its partition coefficient ( logD ) and subsequent retention.

Solution: Screen buffered eluents in the pH 8.0 - 9.0 range (e.g., 10-20 mM Ammonium Bicarbonate or Ammonium Acetate adjusted with ammonium hydroxide). Note: Standard silica columns dissolve at pH > 8. You must use an Ethylene Bridged Hybrid (BEH) or sterically protected stationary phase designed for high-pH applications.

Q3: When operating at pH 8.5 to maximize retention, I observe severe peak tailing. What causes this and how can it be mitigated?

Causality & Mechanism: Peak tailing for basic compounds at mid-to-high pH is primarily caused by secondary ion-exchange interactions. While the analyte's net charge may be zero, the localized positive charge on the tertiary amine can interact with residual, unendcapped silanol groups (Si-O⁻) on the silica support. Silanols typically have a pKa of 3.5 - 4.5, meaning they are fully ionized and negatively charged at pH 8.5.

Solution:

  • Column Chemistry: Switch to a highly endcapped, high-purity Type B silica or hybrid column.

  • Buffer Capacity: Increase the buffer concentration (e.g., from 10 mM to 25 mM) to outcompete the analyte for active silanol interaction sites[3].

  • Additives: If MS compatibility is not required, add a competing amine modifier (e.g., 0.1% Triethylamine) to the mobile phase to block active silanols.

Q4: My method requires LC-MS compatibility, so I must use acidic conditions (pH 2-3). How can I retain this basic compound under these constraints?

Causality & Mechanism: LC-MS methods typically rely on volatile acidic additives (like Formic Acid)[3], which forces the compound into its poorly retained cationic state. To resolve this without altering the pH, you must introduce an anionic ion-pairing reagent that is both volatile and MS-compatible.

Solution: Utilize perfluorinated carboxylic acids, such as Heptafluorobutyric acid (HFBA) or Nonafluoropentanoic acid (NFPA)[4]. These act as anionic ion-pairing agents that interact electrostatically with the cationic amine, neutralizing its charge. Furthermore, the perfluorinated chain acts as a hydrophobic "tail" that strongly partitions into the C18 stationary phase, dramatically increasing retention[4].

Data Presentation: Ionization & Retention Profile

The following table summarizes the predictive behavior of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol across different pH zones to guide your method development.

Mobile Phase pHAmine StatePhenol StateNet ChargeExpected Retention (RPC)Recommended Strategy
Acidic (pH 2.0 - 3.0) Protonated (+)Neutral (0)+1 (Cationic)Very Poor (Elutes at void)Use Volatile Ion-Pairing Reagents (e.g., HFBA)
Neutral (pH 6.0 - 7.0) Protonated (+)Partially Ionized (-)ZwitterionicModerate to GoodMonitor for peak tailing; use high buffer capacity
Basic (pH 8.0 - 9.0) Neutral (0)Neutral / Ionized (-)~0 (Isoelectric)Excellent (Maximized logD )Use Hybrid Silica Columns (e.g., BEH C18)
Highly Basic (pH > 11.0) Neutral (0)Deprotonated (-)-1 (Anionic)PoorAvoid

Experimental Protocols

Protocol: Systematic Ion-Pair Optimization Workflow for LC-MS

If LC-MS compatibility strictly requires low pH, follow this self-validating protocol to establish an ion-pairing method using HFBA.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water + 0.05% (v/v) Heptafluorobutyric acid (HFBA).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.05% (v/v) HFBA.

  • Validation Check: Ensure the pH of Mobile Phase A is approximately 2.5 using a calibrated pH meter.

Step 2: Column Equilibration (Critical Step)

  • Ion-pairing reagents require significant time to equilibrate and coat the stationary phase. Flush the C18 column with 50% Mobile Phase B for a minimum of 20 column volumes .

  • Validation Check: Monitor the baseline pressure and MS background until both are completely stable for at least 10 minutes.

Step 3: Gradient Design

  • Program a generic scouting gradient: Start at 5% B, hold for 2 minutes, ramp to 95% B over 15 minutes, hold at 95% B for 3 minutes, and re-equilibrate at 5% B for 5 minutes.

Step 4: Injection & Iterative Evaluation

  • Inject 2-5 µL of the sample.

  • Evaluate the retention factor ( k′ ). If k′<2 , the ion-pairing interaction is insufficient. Increase the HFBA concentration to 0.1% (v/v) in both mobile phases, re-equilibrate, and repeat the injection.

Method Development Decision Workflow

Workflow Start Analyze Analyte pKa Amine: ~8.5 | Phenol: ~9.0 Detect Is LC-MS Compatibility Required? Start->Detect MS_Yes Yes (Volatile Buffers Only) Detect->MS_Yes MS MS_No No (UV/DAD Detection) Detect->MS_No UV LowPH_MS Low pH Strategy (pH 2-3) Use Volatile Ion-Pairing (e.g., 0.1% HFBA) MS_Yes->LowPH_MS MidPH Mid-High pH Strategy (pH 8-9) Target Isoelectric Point Use Hybrid C18 Column MS_No->MidPH Neutral State LowPH_UV Low pH Strategy (pH 2-3) Use Alkyl Sulfonates (e.g., Sodium Hexanesulfonate) MS_No->LowPH_UV Cationic State Eval1 Evaluate Retention (k') & Peak Symmetry LowPH_MS->Eval1 Eval2 Evaluate Retention (k') & Peak Symmetry MidPH->Eval2 LowPH_UV->Eval2

Decision tree for optimizing HPLC retention of amphoteric compounds based on detection mode and pH.

References

  • Exploring the Role of pH in HPLC Separation. Veeprho. Available at:[Link]

  • Top Three HPLC Method Development Tips. LCGC International. Available at:[Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. Available at:[Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol vs. Unsubstituted Phenols

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Deconstruction

In advanced organic synthesis and drug design, the reactivity of a phenolic core can be drastically tuned by its substituents. Unsubstituted phenol (C₆H₅OH) is a highly reactive, electron-rich aromatic system prone to rapid electrophilic aromatic substitution (EAS), facile O-alkylation, and oxidative degradation.

In stark contrast, 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (CAS: 933673-43-9) represents a highly engineered, sterically congested system. By mapping its structural modifications, we can predict its chemical behavior:

  • Para-Substitution (-OCF₃): The trifluoromethoxy group is strongly electron-withdrawing via induction, which increases the acidity of the phenol [2]. Furthermore, it physically blocks the para position, preventing para-EAS and para-quinone formation.

  • Ortho-Substitution 1 (-CH₃): Provides localized steric hindrance and slight electron donation.

  • Ortho-Substitution 2 (-CH₂N(CH₃)₂): This Mannich base moiety introduces a tertiary amine that forms a strong intramolecular hydrogen bond with the phenolic hydroxyl group [3]. This pseudo-ring formation drastically alters the availability of the proton and the nucleophilicity of the resulting phenoxide.

The convergence of these three groups transforms a highly reactive phenol into a sterically shielded, oxidation-resistant, and chemically selective scaffold.

Mechanistic Causality: Why Reactivity Diverges

A. Acidity and Intramolecular Hydrogen Bonding

Unsubstituted phenol has a pKa of ~10.0. The introduction of a para-trifluoromethoxy group typically lowers the pKa to approximately 9.3 due to inductive stabilization of the phenoxide anion [2]. However, the presence of the ortho-dimethylaminomethyl group creates a competing dynamic. The basic nitrogen acts as an internal hydrogen-bond acceptor, forming a stable 6-membered pseudo-ring. While this makes the proton thermodynamically more acidic (stabilizing the conjugate base), the tight intramolecular interaction kinetically shields the proton from external bases, often requiring stronger bases to achieve full deprotonation compared to unhindered phenols.

B. The Steric Barrier to O-Alkylation

Standard Williamson ether synthesis (e.g., K₂CO₃, alkyl halide, acetone) proceeds near quantitatively for unsubstituted phenols. For 2,6-disubstituted phenols, the trajectory for the electrophile to approach the phenoxide oxygen is severely restricted by the bulky ortho groups [1]. The dimethylaminomethyl group and the methyl group act as a physical "umbrella." Consequently, standard conditions often lead to negligible O-alkylation, necessitating forcing conditions (dipolar aprotic solvents like DMSO and strong bases like KOtBu) to strip the coordinating cation and maximize the nucleophilicity of the oxygen.

C. Electrophilic Aromatic Substitution (EAS) & Oxidation Resistance

Phenol is ortho/para directing and highly susceptible to oxidation (forming benzoquinones). In our target molecule, positions 2, 4, and 6 are fully occupied. Because meta-substitution on a phenol ring is electronically disfavored, this molecule is effectively inert to standard EAS (nitration, halogenation). Furthermore, the lack of available ortho or para protons prevents the formation of stable quinones, making this molecule an excellent radical scavenger (antioxidant) without degrading into reactive quinoid species.

Visualizing Structural and Logical Relationships

StructuralMechanics PhenolCore Phenol Core (Base Reactivity) Sub1 Ortho: -CH3 (Steric Shielding) PhenolCore->Sub1 Sub2 Ortho: -CH2N(CH3)2 (Intramolecular H-Bond) PhenolCore->Sub2 Sub3 Para: -OCF3 (Electron Withdrawing) PhenolCore->Sub3 Effect1 Blocks O-Alkylation Sub1->Effect1 Effect3 Prevents EAS & Oxidation Sub1->Effect3 Sub2->Effect1 Effect2 Alters pKa / Zwitterion Sub2->Effect2 Sub3->Effect2 Sub3->Effect3

Caption: Substituent effects dictating the chemical inertness and altered pKa of the target molecule.

Quantitative Reactivity Comparison

The following table synthesizes the expected performance metrics based on the structural mechanics detailed above.

Property / ReactionUnsubstituted Phenol2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenolMechanistic Causality
pKa (Aqueous) 10.0~8.5 - 9.0 (Predicted)Inductive withdrawal by -OCF₃; Intramolecular H-bonding by the amine.
O-Alkylation (Standard) >95% yield (1h, RT)<5% yield (1h, RT)Severe 2,6-steric shielding blocks the electrophile's approach trajectory.
O-Alkylation (Forcing) >95% yield~60-70% yield (DMSO, 60°C)Dipolar aprotic solvent strips the cation, maximizing phenoxide nucleophilicity [1].
EAS Reactivity Highly Reactive (o/p)Unreactive (Blocked)Ortho and para positions are fully substituted; meta is electronically disfavored.
Oxidation to Quinone Highly SusceptibleHighly ResistantLack of available o/p protons prevents the formation of double bonds required for quinones.

Self-Validating Experimental Protocols

To empirically validate the structural theories discussed, the following protocols are designed as self-validating systems. The stark contrast in outcomes between the two molecules will confirm the mechanistic hypotheses.

Protocol A: Comparative O-Alkylation Assay (Steric Barrier Validation)

This protocol demonstrates the necessity of forcing conditions to overcome 2,6-disubstitution steric hindrance.

Step-by-Step Methodology:

  • Preparation: In two separate, flame-dried 20 mL scintillation vials under N₂, dissolve 1.0 mmol of Unsubstituted Phenol and 1.0 mmol of the Target Phenol, each in 5.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Deprotonation: Add 1.2 mmol of Potassium tert-butoxide (KOtBu) to each vial. Stir at room temperature for 15 minutes to ensure complete generation of the phenoxide. Note: DMSO is critical here as it solvates the potassium cation, leaving a "naked," highly reactive phenoxide anion.

  • Alkylation: Dropwise, add 1.5 mmol of Methyl Iodide (MeI) to each vial.

  • Thermal Differentiation: Split each reaction into two aliquots. Keep one at 25°C (RT) and heat the other to 60°C.

  • Quench & Analysis: After 4 hours, quench with 1M HCl, extract with Ethyl Acetate, and analyze the organic layer via HPLC-UV. Validation Check: The unsubstituted phenol will show >95% conversion to anisole at 25°C. The target phenol will show minimal conversion at 25°C, requiring the 60°C thermal energy to overcome the steric activation barrier for etherification.

ExperimentalWorkflow Step1 1. Equilibrate Phenols in Anhydrous DMSO Step2 2. Add KOtBu (Base) to generate Phenoxide Step1->Step2 Step3 3. Introduce MeI (Alkylating Agent) Step2->Step3 Split Split Aliquots for Kinetic Testing Step3->Split PathA 25°C (RT) Fails for Target Molecule Split->PathA PathB 60°C (Heated) Overcomes Steric Barrier Split->PathB

Caption: Workflow for comparative O-alkylation demonstrating the kinetic requirements of sterically hindered phenols.

Protocol B: Radical Scavenging & Oxidation Resistance (DPPH Assay)

This protocol validates the target molecule's inability to form quinones, acting instead as a stable radical trap.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (Deep purple color).

  • Incubation: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of varying concentrations (10 µM - 100 µM) of both phenols.

  • Reaction: Incubate the plate in the dark at room temperature for 30 minutes.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader. Validation Check: Unsubstituted phenol will show poor radical scavenging capability. The target molecule, structurally analogous to BHT (butylated hydroxytoluene), will rapidly donate its phenolic hydrogen to quench the DPPH radical (turning the solution yellow). The resulting phenoxy radical is stabilized by the ortho/para substituents and cannot degrade into a quinone, proving its superior oxidative stability.

References

  • Process for oxygen-alkylation of sterically hindered phenols. US Patent 3870744A. Explains the severe steric hindrance of 2,6-disubstituted phenols and the requirement of dipolar aprotic solvents for O-alkylation. [1]

  • p-Trifluoromethoxy phenol Properties. ChemicalBook. Provides baseline physicochemical data and pKa shifts associated with the para-trifluoromethoxy group. [2]

  • Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum. PubMed Central (PMC). Details the structural motif of 2-dimethylaminomethyl-phenols and their stable intramolecular hydrogen bonding. [3]

Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol in Biological Matrices

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the novel phenolic compound, 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the novel phenolic compound, 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol. Moving beyond a simple checklist, we delve into the causality behind experimental choices, comparing two common sample preparation techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—to provide researchers and drug development professionals with a robust, data-driven foundation for their bioanalytical assays. The principles and protocols herein are grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2]

Part 1: The Foundation of Reliable Bioanalysis: Regulatory Landscape and Core Validation Parameters

The objective of validating a bioanalytical method is to definitively demonstrate that it is suitable for its intended purpose.[2][3] For studies supporting regulatory submissions, adherence to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline is not merely recommended; it is essential for ensuring the quality and consistency of bioanalytical data.[1][2][3][4] These guidelines establish a framework of core parameters that, when systematically evaluated, provide objective evidence of a method's reliability.

The Core Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5] In practice, this means analyzing blank matrix samples from multiple sources to ensure no endogenous components interfere with the detection of the analyte or the Internal Standard (IS).

  • Accuracy and Precision: Accuracy represents the closeness of the measured value to the true value, while precision describes the reproducibility of repeated measurements.[5] These are assessed at multiple concentration levels, including the Lower and Upper Limits of Quantification (LLOQ/ULOQ), to ensure reliability across the entire calibration range.

  • Calibration Curve: This demonstrates the relationship between the instrument response and the known concentration of the analyte. The curve must be well-defined, and its performance is typically evaluated using a regression model (e.g., linear weighted 1/x²).

  • Sensitivity: Defined by the LLOQ, which is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: The alteration of analyte ionization (suppression or enhancement) due to co-eluting components from the biological matrix.[5] This is a critical parameter in LC-MS/MS and must be carefully evaluated to prevent biased results.

  • Recovery: The efficiency of the extraction process, comparing the analyte response from an extracted sample to that of a post-extraction spiked sample. While high recovery is desirable, consistent and precise recovery is more important.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions, ensuring that the measured concentration reflects the true concentration at the time of sample collection.

Part 2: Strategic Method Development

Before formal validation can begin, a robust method must be developed. This phase involves optimizing the three key components of the assay: mass spectrometric detection, chromatographic separation, and sample preparation.

Mass Spectrometry and Internal Standard Selection

The analyte, 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol, is tuned via direct infusion to determine its optimal precursor and product ions for Multiple Reaction Monitoring (MRM). Given its phenolic structure, it is likely to ionize well in either positive or negative mode; both should be evaluated.

The Causality of Internal Standard (IS) Selection: The "gold standard" is a Stable Isotope-Labeled (SIL) version of the analyte. A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it experiences the same extraction recovery and matrix effects. This provides the most effective normalization and the most accurate results. If a SIL-IS is unavailable, a structural analog may be used, but it must be demonstrated not to suffer from differential matrix effects. For this guide, we will proceed assuming a SIL-IS is used.

Table 1: Optimized Mass Spectrometry Parameters (Hypothetical)

Parameter Analyte Internal Standard (SIL)
Ionization Mode ESI Positive ESI Positive
Precursor Ion (m/z) 278.1 284.1 (¹³C₆)
Product Ion (m/z) 220.1 226.1 (¹³C₆)
Dwell Time (ms) 100 100

| Collision Energy (eV) | 25 | 25 |

Chromatographic Separation

The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any matrix interferences. For phenolic compounds, a reversed-phase C18 column is a common and effective choice.

The Causality of Mobile Phase Selection: An acidic mobile phase (e.g., containing 0.1% formic acid) is typically used for phenolic compounds.[6] This serves two purposes: 1) It suppresses the ionization of silanol groups on the silica-based column packing, reducing peak tailing, and 2) It promotes the formation of protonated molecules [M+H]⁺ in the ESI source, leading to better sensitivity in positive ion mode.

Table 2: Final Chromatographic Conditions

Parameter Condition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Part 3: Comparative Guide: LLE vs. SPE Sample Preparation

Sample preparation is often the most critical and time-consuming part of the bioanalytical workflow. The choice of technique directly impacts recovery, cleanliness of the extract, and consequently, the magnitude of matrix effects. Here, we compare Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

G cluster_0 Liquid-Liquid Extraction (LLE) Workflow cluster_1 Solid-Phase Extraction (SPE) Workflow LLE_Start 1. Plasma Sample + IS LLE_Add_Buffer 2. Add pH Adjusting Buffer LLE_Start->LLE_Add_Buffer LLE_Add_Solvent 3. Add Immiscible Organic Solvent LLE_Add_Buffer->LLE_Add_Solvent LLE_Vortex 4. Vortex to Mix LLE_Add_Solvent->LLE_Vortex LLE_Centrifuge 5. Centrifuge to Separate Layers LLE_Vortex->LLE_Centrifuge LLE_Transfer 6. Transfer Organic Layer LLE_Centrifuge->LLE_Transfer LLE_Evaporate 7. Evaporate to Dryness LLE_Transfer->LLE_Evaporate LLE_Reconstitute 8. Reconstitute in Mobile Phase LLE_Evaporate->LLE_Reconstitute LLE_Inject 9. Inject into LC-MS/MS LLE_Reconstitute->LLE_Inject SPE_Start 1. Plasma Sample + IS SPE_Condition 2. Condition SPE Cartridge SPE_Start->SPE_Condition SPE_Load 3. Load Sample SPE_Condition->SPE_Load SPE_Wash 4. Wash to Remove Interferences SPE_Load->SPE_Wash SPE_Elute 5. Elute Analyte SPE_Wash->SPE_Elute SPE_Evaporate 6. Evaporate to Dryness (Optional) SPE_Elute->SPE_Evaporate SPE_Reconstitute 7. Reconstitute SPE_Evaporate->SPE_Reconstitute SPE_Inject 8. Inject into LC-MS/MS SPE_Reconstitute->SPE_Inject Stability cluster_stability Stability Assessment Validation Validation Core ST Short-Term (Bench-Top) Validation->ST Ensures data integrity over time FT Freeze-Thaw Cycles Validation->FT Ensures data integrity over time LT Long-Term (Frozen Storage) Validation->LT Ensures data integrity over time Stock Stock Solution Validation->Stock Ensures data integrity over time

Sources

Validation

Comparative Analysis of Trifluoromethoxy Group Electronic Effects in 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

Introduction: The Strategic Role of the Trifluoromethoxy Motif In modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorinated moieties is a primary tool for optimizing a drug candidate'...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the Trifluoromethoxy Motif

In modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorinated moieties is a primary tool for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. The compound 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol serves as an exceptional model for studying these modifications. It features a bifunctional Mannich base scaffold (a phenolic hydrogen bond donor and a dimethylaminomethyl hydrogen bond acceptor) coupled with a para-substituted trifluoromethoxy (-OCF₃) group.

The -OCF₃ group is often referred to as a "super-halogen." It mimics the steric profile of a methoxy (-OCH₃) group but imparts profoundly different electronic and physicochemical properties, including heightened lipophilicity and extreme metabolic stability[1]. This guide provides a rigorous, data-driven comparison of the -OCF₃ group against alternative substituents (-OCH₃, -CF₃, and -CH₃), detailing how its unique electronic effects propagate through the aromatic system to modulate intramolecular interactions, pKa, and membrane permeability.

Electronic Profiling: -OCF₃ vs. Alternative Substituents

The electronic influence of the -OCF₃ group is defined by a dichotomy: it possesses a strong electron-withdrawing inductive effect (-I) due to the highly electronegative fluorine atoms, yet it retains a weak electron-donating resonance effect (+M) via the oxygen atom's lone pairs[2]. However, the inductive withdrawal overwhelmingly dominates, resulting in a net deactivation of the aromatic ring and a positive Hammett constant (σp)[3].

Quantitative Comparison of Substituent Effects

To objectively evaluate the -OCF₃ group's performance, we compare it against other common para-substituents using empirical physicochemical parameters.

SubstituentHammett Constant (σp)Hansch-Leo Lipophilicity (π)Primary Electronic EffectMetabolic Stability (CYP450)
-OCF₃ +0.35+1.04Strong -I, Weak +MHigh (Resists O-dealkylation)
-OCH₃ -0.27-0.02Strong +M, Weak -ILow (Prone to cleavage)
-CF₃ +0.54+0.88Strong -IHigh
-CH₃ -0.17+0.56Weak +IModerate (Prone to oxidation)

Data synthesized from established Hammett and Hansch-Leo parameter databases[3],[1],[4].

Causality Insight: The Hansch-Leo π value of +1.04 makes the -OCF₃ group one of the most lipophilic substituents available[4]. Unlike the -CF₃ group, the oxygen linker in -OCF₃ allows for conformational flexibility, allowing the substituent to adopt an orthogonal orientation relative to the aromatic ring to minimize steric clash and hyperconjugative penalties[1].

Mechanistic Causality: Impact on Intramolecular Hydrogen Bonding

In 2-dimethylaminomethyl phenols, the proximity of the basic amine (C2) and the acidic phenol (C1) creates a dynamic equilibrium governed by intramolecular hydrogen bonding. The introduction of the -OCF₃ group at the para position (C4) fundamentally alters this equilibrium.

  • Phenolic pKa Depression: The strong inductive pull (-I) of the -OCF₃ group stabilizes the phenoxide conjugate base, effectively lowering the pKa of the phenol group from ~10.0 (in unsubstituted phenol) to ~8.1-8.5[5].

  • Strengthened Hydrogen Bond: Because the phenol is more acidic, its ability to donate a hydrogen bond to the adjacent dimethylamino nitrogen is significantly enhanced.

  • Lipophilicity Masking: This strong intramolecular hydrogen bond essentially "masks" the polarity of both the -OH and the amine groups. Consequently, the apparent lipophilicity (LogD at physiological pH) of the molecule increases drastically, facilitating passive diffusion across lipid bilayers.

G OCF3 4-OCF3 Substituent Inductive Strong Inductive Withdrawal (-I) OCF3->Inductive Resonance Weak Resonance Donation (+M) OCF3->Resonance Phenol Phenol -OH (Position 1) Inductive->Phenol Decreases e- density Resonance->Phenol Minor offset HBond Strengthened Intramolecular H-Bond Phenol->HBond Amine Dimethylaminomethyl (Position 2) Amine->HBond pKa Lowered Phenolic pKa & Increased Lipophilicity HBond->pKa

Caption: Logical flow of how the 4-OCF3 group's electronic effects modulate intramolecular interactions.

Experimental Validation: pKa and Lipophilicity Determination

To validate the electronic effects described above, researchers must employ self-validating experimental protocols. The following methodologies are designed to isolate the electronic contribution of the -OCF₃ group by running the -OCH₃ analog in parallel as a control.

Protocol 1: Potentiometric Titration for pKa Determination

Objective: To quantify the inductive effect of the -OCF₃ group on the phenolic proton.

  • Preparation: Prepare a 1.0 mM solution of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol in a co-solvent system (e.g., 50% Methanol/Water) to ensure complete solubility. Prepare an identical solution for the -OCH₃ analog.

  • Standardization: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Standardize the 0.1 M KOH titrant using potassium hydrogen phthalate (KHP).

  • Titration: Acidify the sample solution to pH 2.0 using 0.1 M HCl to fully protonate the amine.

  • Data Acquisition: Titrate with 0.1 M KOH under a nitrogen atmosphere at 25°C. Record pH vs. volume of titrant added.

  • Validation & Analysis: Perform a blank titration (solvent only) to correct for solvent ionization. Use non-linear regression (e.g., Bjerrum plot analysis) to extract the macroscopic pKa values. The -OCF₃ derivative will exhibit a measurably lower phenolic pKa compared to the -OCH₃ control, confirming the strong -I effect[3].

Protocol 2: Shake-Flask Method for LogD (pH 7.4)

Objective: To measure the effective membrane permeability enhanced by the -OCF₃-induced intramolecular hydrogen bond.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours to mutually saturate the phases, preventing volume shifts during the assay.

  • Incubation: Dissolve the compound in the octanol phase (100 µM). Add an equal volume of the saturated PBS.

  • Partitioning: Shake the mixture at 300 rpm for 2 hours at 25°C, then centrifuge at 3,000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both phases. Dilute and analyze via LC-MS/MS.

  • Calculation: LogD = Log₁₀([Area_octanol] / [Area_aqueous]).

Metabolic Stability: Resistance to Oxidative Cleavage

A critical failure point in drug development is rapid clearance via hepatic Cytochrome P450 (CYP450) enzymes. The methoxy (-OCH₃) group is notoriously susceptible to oxidative O-dealkylation, forming a reactive phenol and formaldehyde.

Conversely, the -OCF₃ group provides exceptional metabolic shielding[6]. The high bond dissociation energy of the C-F bond (485.3 kJ/mol vs. 414.2 kJ/mol for C-H) and the steric bulk of the fluorine atoms physically block CYP450 access to the oxygen-carbon bond, preventing demethylation[4].

Workflow Prep Prepare Microsomes & Compound Incubate Incubate at 37°C with NADPH Prep->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench Centrifuge Centrifuge at 10,000 x g Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate Half-Life & Clearance LCMS->Data

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Protocol 3: In Vitro Microsomal Stability Assay

Objective: To demonstrate the superior half-life of the -OCF₃ derivative vs. the -OCH₃ analog.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Controls: Include Verapamil as a high-clearance positive control. Include a minus-NADPH negative control to rule out non-CYP-mediated degradation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Processing: Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage against time to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CL_int). The -OCF₃ derivative will demonstrate a significantly prolonged t₁/₂ compared to the -OCH₃ analog[6].

Conclusion

The substitution of a methoxy group with a trifluoromethoxy group in 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol is not merely a halogen exchange; it is a fundamental reprogramming of the molecule's electronic and physical properties. By leveraging the strong inductive withdrawal of the -OCF₃ group, researchers can lower the phenolic pKa, strengthen intramolecular hydrogen bonding, and drastically increase lipophilicity. Furthermore, the robust C-F bonds provide a metabolic shield against CYP450 degradation, making the -OCF₃ motif an indispensable tool for optimizing the bioavailability and half-life of phenolic Mannich base derivatives.

References

  • Beilstein Journal of Organic Chemistry : Trifluoromethyl ethers – synthesis and properties of an unusual substituent[Link]

  • Grokipedia : Trifluoromethoxy group - Thermodynamic Properties[Link]

  • MDPI (Pharmaceuticals) : The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design[Link]

  • Journal of Medicinal Chemistry (ACS) : BINOL−Amino Acid Conjugates as Triggerable Carriers of DNA-Targeted Potent Photocytotoxic Agents[Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Biological Activity of Trifluoromethyl-Containing Phenol Analogs

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, when appended to a phenolic scaffold, can dramatically influence a molecule's lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive, data-driven comparison of the biological activities of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol and its structural analogs, offering researchers and drug development professionals a foundational framework for navigating this promising chemical space.

The core structure of interest, a phenolic Mannich base, combines the reactivity of a phenol with the functional utility of a tertiary amine. This arrangement often imparts a range of biological effects. The addition of a trifluoromethoxy group further refines these properties, creating a unique pharmacological entity. While comprehensive data on this specific molecule is emerging, a comparative analysis of its broader class—trifluoromethyl-containing phenols—provides invaluable insights into its potential therapeutic applications.

Comparative Biological Activities: A Multifaceted Profile

Trifluoromethyl-containing phenols exhibit a diverse range of biological activities, primarily centered around anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This section will dissect these activities, presenting comparative data where available and elucidating the underlying mechanisms of action.

Anticancer Activity

The trifluoromethyl group is a well-established pharmacophore in oncology drug design. Its electron-withdrawing nature can enhance the interaction of molecules with biological targets and improve metabolic stability, prolonging their therapeutic effect.[1][2]

Mechanism of Action: Many trifluoromethyl-containing phenols exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer cells. This can lead to the suppression of cell proliferation, a halt in cell migration, and the induction of programmed cell death (apoptosis).[1]

Comparative Cytotoxicity: The half-maximal inhibitory concentration (IC50) is a standard metric for a compound's potency in inhibiting cell growth. The table below summarizes the cytotoxic effects of representative trifluoromethyl-containing compounds against various human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Trifluoromethyl-phenol Analog AA549 (Lung)5.34Doxorubicin0.85
Trifluoromethyl-phenol Analog BHepG2 (Liver)12.03Doxorubicin1.12
Demethylincisterol A3HeLa (Cervical)28.45 (72h)--
Demethylincisterol A3HCT116 (Colon)26.49 (72h)--

Note: The data presented are illustrative and sourced from various studies. Direct comparison requires standardized experimental conditions. The potency of Demethylincisterol A3 has shown variability across different studies and incubation times.[3]

Anti-inflammatory Activity

Chronic inflammation is a known driver of numerous diseases. Phenolic compounds, particularly those with trifluoromethyl groups, can modulate inflammatory signaling pathways.

Mechanism of Action: A primary mechanism of anti-inflammatory action is the reduction of pro-inflammatory mediators like nitric oxide (NO). The trifluoromethyl group can enhance the ability of the phenolic structure to interfere with the signaling cascades that lead to the production of these mediators.[1]

Antimicrobial Activity

The rise of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Trifluoromethyl-containing phenols have demonstrated promising activity against a spectrum of bacteria and fungi.[1] The lipophilic nature of the trifluoromethyl group can facilitate the compound's passage through microbial cell membranes.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to scavenge free radicals. The introduction of a trifluoromethyl group can modulate this activity.

Mechanism of Action: The antioxidant capacity of phenols is related to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The electronic properties of substituents on the phenol ring influence this hydrogen-donating ability.

Experimental Protocols for Biological Activity Assessment

To ensure scientific rigor and enable meaningful comparisons, standardized assays are crucial. This section details the methodologies for evaluating the key biological activities discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol analogs) and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting viability against compound concentration.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds & Controls A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antioxidant Activity Assays

The DPPH and ABTS assays are widely used to determine the radical scavenging capabilities of chemical compounds.[4]

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Sample Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., Ascorbic Acid or Trolox).

  • Reaction: In a 96-well plate, mix the sample solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at approximately 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration.[4]

Step-by-Step Protocol:

  • ABTS•+ Generation: Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Working Solution: Dilute the stock solution with a solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Mix serial dilutions of the test compounds or a standard (e.g., Trolox) with the ABTS•+ working solution.

  • Incubation: Incubate at room temperature for a set time (e.g., 6-30 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 values.[1]

Antioxidant_Assay_Logic cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + Antioxidant Antioxidant Phenolic Analog (H-donor) ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS + Antioxidant Antioxidant2 Phenolic Analog

Caption: Principle of DPPH and ABTS antioxidant assays.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenolic compounds is intricately linked to their chemical structure. For the class of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol analogs, several structural features are key determinants of their pharmacological profile:

  • Phenolic Hydroxyl Group: This group is often crucial for antioxidant activity and for interacting with biological targets through hydrogen bonding.

  • Dimethylaminomethyl Group: This Mannich base side chain can influence the compound's solubility, basicity, and ability to form salt bridges with targets. Its presence can also be a key factor in certain biological activities.

  • Trifluoromethoxy Group: This group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability. Its strong electron-withdrawing nature can also modulate the acidity of the phenolic proton and influence metabolic stability.[2]

  • Methyl Group: The position and number of methyl groups on the aromatic ring can affect the molecule's conformation and interaction with binding pockets.

SAR_Diagram cluster_Features Key Structural Features Core OH Phenolic -OH (H-bonding, antioxidant) NMe2 Dimethylaminomethyl (Solubility, basicity) OCF3 -OCF3 Group (Lipophilicity, stability) Me Methyl Group (Sterics, binding)

Caption: Key structural features influencing biological activity.

Conclusion and Future Directions

The class of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol analogs represents a promising area for therapeutic discovery. The strategic combination of a phenolic core, a Mannich base side chain, and a trifluoromethoxy group creates a unique chemical entity with the potential for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

This guide has provided a comparative framework for understanding and evaluating these activities, grounded in established experimental protocols. Future research should focus on synthesizing a broader library of analogs to systematically explore the structure-activity relationships. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for advancing them through the drug development pipeline. The methodologies and comparative data presented herein serve as a foundational resource for these future endeavors.

References

  • Nenadis, N., & Tsimidou, M. Z. (2004). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. Journal of Agricultural and Food Chemistry, 52(15), 4689–4694. Retrieved from [Link]

  • McMurtrey, K. D., & El-Khoury, R. (1998). Method To Assay the Concentrations of Phenolic Constituents of Biological Interest in Wines. Analytical Chemistry, 70(21), 4499–4503. Retrieved from [Link]

  • Kaur, R., & Singh, P. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. Retrieved from [Link]

  • Scott, K. A., & Cox, P. B. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(15), 10243–10269. Retrieved from [Link]

  • Benariba, N., et al. (2023). Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. Food Science & Nutrition, 11(10), 6246-6258. Retrieved from [Link]

  • Gormez, A., et al. (2015). Phenolic Compounds, Biological and Antioxidant Activities of Onobrychis armena Boiss. & Huet Flower and Root Extracts. Walailak Journal of Science and Technology, 12(11), 969-981. Retrieved from [Link]

  • Rocchetti, G., et al. (2016). Natural polyphenols and their synthetic analogs as emerging anticancer agents. Current Drug Targets, 17(11), 1253-1267. Retrieved from [Link]

  • Scott, K. A., & Cox, P. B. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(15), 10243–10269. Retrieved from [Link]

  • Zhang, W., et al. (2024). Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. European Journal of Medicinal Chemistry, 277, 116683. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from [Link]

  • Younas, U., et al. (2023). EVALUATION OF BIOLOGICAL ACTIVITY AND PHARMACOLOGICAL ATTRIBUTES OF PARIPLOCA APHYLLA: POTENTIAL SOURCE OF FUNCTIONAL FOOD AND NUTRACEUTICALS. Journal of Population Therapeutics and Clinical Pharmacology, 30(18), 391-401. Retrieved from [Link]

  • Ferreira, R. J., & Ferreira, M.-J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5485. Retrieved from [Link]

  • Finet, M., et al. (2023). Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. Molecules, 28(20), 7174. Retrieved from [Link]

  • Rowe, S. E., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2262. Retrieved from [Link]

  • Osyanin, V. A., Osipov, D. V., & Klimochkin, Y. N. (2015). Reaction of 2,4-Di-tert-butyl-6-[(dimethylamino)methyl]phenol with diazabicyclo[5.4.0]undec-7-ene. Russian Journal of Organic Chemistry, 51(1), 125–127. Retrieved from [Link]

  • Sharma, P., & Singh, R. (2018). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4'-nitrophenylimino)methyl) Phenol. ResearchGate. Retrieved from [Link]

  • Khazaei-Poul, M. A., & Sarrafi, Y. (2021). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. ResearchGate. Retrieved from [Link]

Sources

Validation

Comparing extraction techniques for recovering 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol from biological matrices

A Comparative Guide to Extraction Techniques for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol from Biological Matrices In the realm of bioanalysis, the reliable quantification of xenobiotics from complex biol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Extraction Techniques for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol from Biological Matrices

In the realm of bioanalysis, the reliable quantification of xenobiotics from complex biological matrices is paramount for accurate pharmacokinetic, toxicokinetic, and clinical assessments. The analyte in focus, 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol, presents a unique challenge due to its phenolic hydroxyl group, tertiary amine function, and fluorinated moiety. These features dictate its solubility, ionization, and potential for matrix interactions, making the choice of extraction technique a critical determinant of analytical success.

This guide provides an in-depth comparison of three prevalent extraction methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and optimize an extraction strategy that ensures high recovery, minimal matrix effects, and robust performance for this and structurally similar analytes. The principles and data presented herein are synthesized from established practices for phenolic and amine-containing compounds, providing a robust framework in the absence of analyte-specific literature.

The Critical Role of Sample Preparation

Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures of proteins, lipids, salts, and endogenous metabolites. These components can interfere with the accurate quantification of a target analyte by causing ion suppression or enhancement in mass spectrometry, or by co-eluting with the analyte in chromatography.[1] A well-designed extraction protocol is therefore not merely a purification step but a crucial part of the overall bioanalytical method that directly impacts its reliability and reproducibility.[2][3]

Liquid-Liquid Extraction (LLE): The Classical Approach

LLE operates on the principle of differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4][5] For a compound like 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol, which possesses both a basic amine and an acidic phenol group, pH adjustment of the aqueous phase is a powerful tool to control its partitioning behavior.

Causality Behind the LLE Protocol

The choice of organic solvent and the pH of the aqueous sample are the most critical parameters in developing a selective LLE method.

  • pH Adjustment: The analyte has two ionizable groups: the phenolic hydroxyl (acidic) and the dimethylamino group (basic).

    • At a pH below the pKa of the amine, the compound will be protonated and positively charged, making it more soluble in the aqueous phase.

    • At a pH above the pKa of the phenol, the hydroxyl group will be deprotonated, rendering the molecule negatively charged and increasing its aqueous solubility.

    • At a pH between the two pKa values, the molecule will be in its neutral form, maximizing its solubility in a non-polar organic solvent. This is the principle behind its efficient extraction.

  • Solvent Selection: The organic solvent should be immiscible with water and have a high affinity for the neutral form of the analyte. Ethyl acetate and methyl tert-butyl ether (MTBE) are common choices for moderately polar compounds.[6][7]

Experimental Protocol: LLE of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol from Human Plasma
  • Sample Preparation: To 1.0 mL of human plasma, add 100 µL of an internal standard solution.

  • pH Adjustment: Add 100 µL of a suitable buffer (e.g., 1 M sodium bicarbonate) to adjust the sample pH to approximately 8-9, ensuring the analyte is in its neutral, extractable form.

  • Extraction: Add 5.0 mL of ethyl acetate.

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough partitioning.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

LLE Workflow

LLE_Workflow Start Plasma Sample pH_Adjust pH Adjustment (pH 8-9) Start->pH_Adjust Add_Solvent Add Ethyl Acetate pH_Adjust->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction Workflow

Solid-Phase Extraction (SPE): The Selective Approach

SPE utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample.[8] Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. For our target analyte, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties would be ideal to achieve high selectivity.[9]

Causality Behind the SPE Protocol

The selection of the SPE sorbent and the optimization of the wash and elution steps are key to a successful SPE method.

  • Sorbent Selection: A polymeric mixed-mode cation exchange sorbent is a logical choice. The reversed-phase backbone will retain the molecule through hydrophobic interactions with its aromatic ring and trifluoromethoxy group. The cation exchange functionality will strongly retain the protonated dimethylamino group under acidic conditions.

  • Methodology:

    • Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) to wet the stationary phase.

    • Equilibration: The sorbent is then equilibrated with an aqueous solution at a pH similar to the loading solution to prepare it for sample introduction.

    • Loading: The pre-treated sample is loaded onto the sorbent. By acidifying the sample, the analyte's amine group is protonated, ensuring strong retention on the cation exchange sites.

    • Washing: A series of washes are performed to remove interferences. An acidic wash will remove neutral and acidic interferences while retaining the positively charged analyte. An organic wash can then remove lipids and other non-polar interferences.

    • Elution: A basic organic solvent is used to elute the analyte. The basic modifier neutralizes the amine group, disrupting the ion-exchange interaction, while the organic solvent disrupts the reversed-phase interaction, leading to efficient elution.

Experimental Protocol: SPE of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol from Human Urine
  • Sample Pre-treatment: To 1.0 mL of urine, add 100 µL of internal standard and 1.0 mL of 2% formic acid in water.

  • Sorbent Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1.0 mL of methanol.

  • Sorbent Equilibration: Equilibrate the cartridge with 1.0 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash 1: 1.0 mL of 2% formic acid in water.

    • Wash 2: 1.0 mL of methanol.

  • Elution: Elute the analyte with 1.0 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

SPE Workflow

SPE_Workflow Start Urine Sample Pretreat Acidify Sample Start->Pretreat Load Load Sample Pretreat->Load Condition Condition Sorbent Equilibrate Equilibrate Sorbent Condition->Equilibrate Equilibrate->Load Wash1 Aqueous Wash Load->Wash1 Wash2 Organic Wash Wash1->Wash2 Elute Elute with Basic Solvent Wash2->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis LC-MS Analysis Evaporate->Analysis

Caption: Solid-Phase Extraction Workflow

QuEChERS: The High-Throughput Approach

Originally developed for pesticide residue analysis in food, the QuEChERS method has been increasingly adapted for drug analysis in biological matrices.[3][10][11] It involves a two-step process: an initial extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.

Causality Behind the QuEChERS Protocol

The effectiveness of QuEChERS lies in its simplicity and the combined action of the extraction solvent and partitioning salts.

  • Extraction & Partitioning: Acetonitrile is used as the extraction solvent because it is miscible with water, allowing for efficient extraction from the aqueous biological matrix. The subsequent addition of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation by drawing water out of the acetonitrile.[11] MgSO₄ also aids in the removal of water, while NaCl helps to drive the polar analytes into the acetonitrile layer.

  • Dispersive SPE (dSPE): A portion of the acetonitrile supernatant is then mixed with a small amount of sorbent in a separate tube. For our analyte, a combination of primary secondary amine (PSA) and C18 sorbents would be beneficial. PSA removes acidic interferences, while C18 removes non-polar interferences like lipids.

Experimental Protocol: QuEChERS for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol from Tissue Homogenate
  • Homogenization: Homogenize 1.0 g of tissue with 4.0 mL of water.

  • Extraction: In a 15 mL centrifuge tube, combine 1.0 mL of tissue homogenate with 1.0 mL of acetonitrile. Add an internal standard.

  • Salting Out: Add a salt mixture (e.g., 400 mg MgSO₄ and 100 mg NaCl).

  • Mixing & Centrifugation: Vortex vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 500 µL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Analysis: The supernatant is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.

QuEChERS Workflow

QuEChERS_Workflow Start Tissue Homogenate Extract Add Acetonitrile Start->Extract Salt_Out Add Salts (MgSO4, NaCl) Extract->Salt_Out Vortex_Centrifuge1 Vortex & Centrifuge Salt_Out->Vortex_Centrifuge1 dSPE dSPE Cleanup (PSA, C18) Vortex_Centrifuge1->dSPE Vortex_Centrifuge2 Vortex & Centrifuge dSPE->Vortex_Centrifuge2 Supernatant Collect Supernatant Vortex_Centrifuge2->Supernatant Analysis LC-MS Analysis Supernatant->Analysis

Caption: QuEChERS Workflow

Head-to-Head Comparison

The optimal extraction technique depends on the specific requirements of the assay, including the desired sensitivity, throughput, and available resources.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Selectivity Moderate; pH dependentHigh; tunable with sorbent chemistryModerate
Recovery Variable (60-90%); prone to emulsions[12][13]High and reproducible (>85%)[14][15]Generally good (70-110%)[16][17]
Matrix Effect Moderate to high; variable[14]Low; significant cleanup[9][14]Moderate; dilution can mitigate[18][19]
Throughput Low; difficult to automate[6]High; automation-friendlyVery High; designed for speed
Solvent Usage HighLowLow
Cost per Sample Low (reagents)High (consumables)Low to Moderate
Ease of Method Dev. Relatively simpleComplex; requires optimizationSimple; adaptable
Data-Driven Insights
  • Recovery and Reproducibility: SPE consistently offers the highest and most reproducible recoveries, especially for complex matrices, due to the specific interactions between the analyte and the sorbent.[14][15] LLE can suffer from incomplete extraction and emulsion formation, leading to lower and more variable recoveries.[12] QuEChERS provides acceptable recoveries for a wide range of analytes but may be less efficient for highly polar or very non-polar compounds without modification.[16]

  • Minimizing Matrix Effects: SPE is generally superior in removing interfering matrix components, resulting in cleaner extracts and reduced matrix effects in LC-MS analysis.[9][14] While LLE provides some cleanup, co-extraction of endogenous materials can still be significant.[14] The cleanup step in QuEChERS is effective but may not be as thorough as a well-optimized SPE method, often requiring matrix-matched calibration for accurate quantification.[18][20]

  • Throughput and Automation: For laboratories handling a large number of samples, QuEChERS and SPE are the preferred methods. SPE is readily automated in 96-well plate formats, while the streamlined nature of QuEChERS makes it exceptionally fast for manual processing.[6][13] LLE is labor-intensive and challenging to automate effectively.[6]

Conclusion and Recommendations

The selection of an appropriate extraction technique for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol requires a careful consideration of the analytical objectives.

  • For methods requiring the highest sensitivity and lowest matrix effects, such as in regulated bioanalysis, Solid-Phase Extraction (SPE) is the recommended approach. Its high selectivity and reproducibility justify the higher cost and development time.

  • For high-throughput screening applications where speed and cost are primary concerns, QuEChERS offers an excellent balance of performance and efficiency. Its simplicity and low solvent consumption are significant advantages.

  • Liquid-Liquid Extraction (LLE) remains a viable option for less complex matrices or when cost is the overriding factor and throughput is not a major concern. Careful optimization of pH and solvent selection is crucial for achieving acceptable performance.

Ultimately, the validation of the chosen extraction method is essential to ensure it meets the required standards of accuracy, precision, and reliability for its intended application, in accordance with regulatory guidelines.[21][22]

References
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (n.d.).
  • Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Resi - Chromtech. (2011, December 7).
  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2025, May 25).
  • Recent advances in sample preparation techniques for effective bioanalytical methods. (n.d.).
  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review - Pandawa Institute Journals. (2025, March 26).
  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. (2026, February 17).
  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2025, May 5).
  • A Modified QuEChERS Approach for the Extraction of Common Prescription and Illicit Drugs from Liver Prior to LC-MS - Chromatography Today. (n.d.).
  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2025, May 25).
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses - Waters Corporation. (n.d.).
  • Performance and Matrix Effect Observed in QuEChERS Extraction and Tandem Mass Spectrometry Analyses of Pesticide Residues in Dif. (n.d.).
  • Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? | Analytical Chemistry - ACS Publications. (2011, December 31).
  • SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED - Phenomenex. (2017, May 17).
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses | LabRulez LCMS. (n.d.).
  • Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in canned and fresh peach | Request PDF - ResearchGate. (n.d.).
  • Sample Preparation In Bioanalysis: A Review - ijstr.org “A. (2016, May 15).
  • A Comparative Analysis of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) in Chromatographic Sample Preparation | SciTechnol. (2023, December 28).
  • Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. (2014, August 26).
  • Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine - PubMed. (2002, June 25).
  • Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO 3-treated silica, and gas chromatography tandem mass spectrometry - PubMed. (2015, May 15).
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23).
  • (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma - ResearchGate. (2025, December 22).

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Comparative

Cross-validation of FTIR and Raman spectra for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

Orthogonal Spectroscopic Characterization: Cross-Validation of FTIR and Raman for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol Introduction: The Need for Orthogonal Validation When characterizing highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Spectroscopic Characterization: Cross-Validation of FTIR and Raman for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

Introduction: The Need for Orthogonal Validation

When characterizing highly functionalized active pharmaceutical ingredient (API) intermediates like 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol, relying on a single spectroscopic technique introduces significant analytical risk. This molecule presents a complex architecture: a phenolic hydroxyl group, an electron-withdrawing trifluoromethoxy (-OCF3) moiety, a tertiary amine (dimethylaminomethyl), and an aliphatic methyl group on a tetrasubstituted aromatic ring.

To achieve absolute structural certainty, we must employ orthogonal techniques. FTIR and Raman spectroscopy are fundamentally complementary. While FTIR measures the absorption of light due to changes in the molecular dipole moment, Raman spectroscopy measures inelastic light scattering resulting from changes in electron cloud polarizability ()[1]. In active pharmaceutical ingredient (API) development, Raman is highly valued for its ability to probe homonuclear backbone structures without sample destruction ()[2]. The combination of these two techniques provides a comprehensive vibrational profile, effectively eliminating the analytical blind spots inherent to either method alone ()[3]. Modern analytical workflows utilize both methods to ensure robust, self-validating material identification ()[4].

Mechanistic Insights: Vibrational Theory of the Target Molecule

The structural features of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol dictate its spectroscopic behavior. Understanding the causality behind these signals is critical for accurate cross-validation:

  • Intramolecular Hydrogen Bonding: The proximity of the phenolic -OH (at C1) to the dimethylaminomethyl group (at C2) facilitates strong intramolecular hydrogen bonding. This interaction significantly broadens the O-H stretching band in FTIR and shifts it to lower wavenumbers, while remaining largely invisible in Raman.

  • The Trifluoromethoxy Dominance: The -OCF3 group is highly electronegative. The C-F stretching vibrations induce massive changes in the dipole moment, resulting in dominant, overlapping peaks in the FTIR fingerprint region (1150–1250 cm⁻¹). Conversely, C-F bonds are relatively non-polarizable, meaning these peaks are weak in Raman, allowing the underlying C-C and C-N backbone vibrations to be clearly resolved.

  • Aromatic Ring Breathing: The tetrasubstituted benzene ring undergoes symmetric "breathing" vibrations. Because this motion involves highly symmetric changes in the electron cloud with minimal dipole alteration, it produces a very strong, sharp Raman signal at ~1000 cm⁻¹, but only a weak FTIR signal.

Visualization: Cross-Validation Analytical Workflow

G N1 API Intermediate (2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol) N2 Sample Aliquoting & Prep N1->N2 N3 ATR-FTIR Spectroscopy (Dipole Moment Change) N2->N3 N4 Raman Spectroscopy (Polarizability Change) N2->N4 N5 FTIR Preprocessing (Baseline Correction) N3->N5 N6 Raman Preprocessing (Cosmic Ray Removal) N4->N6 N7 Spectral Normalization (Vector Normalization) N5->N7 N6->N7 N8 Orthogonal Cross-Validation (Peak Matching & Verification) N7->N8

Caption: Workflow for orthogonal cross-validation of FTIR and Raman spectra.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates built-in system suitability checks prior to sample acquisition, creating a closed-loop validation system.

Phase 1: System Suitability & Calibration

  • FTIR: Perform a background scan in ambient air to subtract atmospheric H₂O and CO₂. Run a polystyrene standard to verify the absolute wavenumber accuracy at the 1601 cm⁻¹ peak.

  • Raman: Calibrate the spectrometer using a pure silicon wafer, ensuring the characteristic Si-Si phonon band is exactly centered at 520.7 cm⁻¹.

Phase 2: Sample Preparation

  • ATR-FTIR: Place 2–5 mg of the neat powder directly onto the diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the anvil.

    • Causality: Direct ATR analysis avoids the use of KBr pellets, preventing moisture absorption (which obscures the critical -OH region) and pressure-induced polymorphic transitions.

  • Raman: Transfer 10 mg of the powder into a clear, borosilicate glass vial.

    • Causality: Raman spectroscopy is confocal. Focusing the laser through the glass vial prevents environmental contamination, maintains sample integrity, and protects the detector.

Phase 3: Spectral Acquisition

  • FTIR Parameters: 4000–400 cm⁻¹ spectral range, 4 cm⁻¹ resolution, 64 co-added scans to maximize the signal-to-noise ratio.

  • Raman Parameters: 785 nm excitation laser, 3200–100 cm⁻¹ range, 50 mW power, 10-second exposure, 5 accumulations.

    • Causality: The 785 nm near-infrared laser is specifically chosen to suppress native fluorescence often exhibited by aromatic amines, balancing signal intensity with baseline clarity.

Phase 4: Data Processing

  • Apply a rubberband baseline correction to both datasets to remove scattering artifacts. Perform vector normalization to allow for direct visual overlay and quantitative peak matching.

Comparative Spectral Data

The following table summarizes the cross-validation of the expected vibrational modes for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol.

Functional GroupVibrational ModeFTIR Expected Position & IntensityRaman Expected Position & IntensityCross-Validation Utility
Phenolic -OH O-H Stretch (H-bonded)3100–3300 cm⁻¹ (Strong, Broad)Weak / AbsentIdentifies H-bonding state (IR dominant).
Aliphatic Methyls C-H Stretch (-CH₃, -CH₂-)2800–2950 cm⁻¹ (Medium)2800–2950 cm⁻¹ (Strong, Sharp)Quantifies aliphatic vs. aromatic ratio.
Aromatic Ring C=C Stretch1500–1600 cm⁻¹ (Medium)1500–1600 cm⁻¹ (Strong)Confirms aromatic scaffold presence.
Trifluoromethoxy C-F Asymmetric Stretch1150–1250 cm⁻¹ (Very Strong)1150–1250 cm⁻¹ (Weak)Confirms halogenation (IR dominant).
Dimethylamino C-N Stretch1040–1100 cm⁻¹ (Medium)1040–1100 cm⁻¹ (Medium)Validates tertiary amine presence (Dual).
Aromatic Ring Symmetric Ring Breathing~1000 cm⁻¹ (Weak)~1000 cm⁻¹ (Very Strong)Validates core structural integrity (Raman dominant).

Conclusion

The structural verification of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol cannot be definitively achieved using a single spectroscopic method. The overwhelming IR absorbance of the trifluoromethoxy group masks critical backbone vibrations, while Raman spectroscopy alone fails to adequately characterize the hydrogen-bonded phenolic hydroxyl. By employing the self-validating, orthogonal protocol outlined above, researchers can leverage the dipole-driven sensitivity of FTIR alongside the polarizability-driven resolution of Raman to achieve complete, unambiguous structural characterization.

References

  • Title: FTIR and Raman – Composition and Contamination Analysis Source: EAG Laboratories URL: [Link]

  • Title: Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development Source: National Institutes of Health (PMC) URL: [Link]

  • Title: FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists Source: Spectroscopy Online URL: [Link]

Sources

Validation

Mass spectrometry fragmentation pattern comparison of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol derivatives

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Executive Summary & Scientific Context The compound 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (CAS 9...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Executive Summary & Scientific Context

The compound 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (CAS 933673-43-9) belongs to a class of ortho-aminomethyl phenols (Mannich bases)[1]. These structural motifs are highly valued in drug discovery for their ability to modulate physicochemical properties, act as intramolecular hydrogen-bond donors/acceptors, and serve as pharmacophores in antimalarial and anti-inflammatory agents[2][3].

In analytical chemistry and pharmacokinetics, understanding the mass spectrometric (MS) fragmentation of these derivatives is critical for metabolite identification and bioanalysis. The presence of both a highly basic dimethylaminomethyl group and an electron-withdrawing trifluoromethoxy (–OCF 3​ ) group creates a unique, predictable, and highly diagnostic fragmentation cascade under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) conditions.

This guide objectively compares the fragmentation profile of the target compound against two structural alternatives:

  • Alternative 1 (Halogen Variation): 2-Dimethylaminomethyl-4-fluoro-6-methyl-phenol.

  • Alternative 2 (Amine Variation): 2-Diethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol.

Mechanistic Rationale of Fragmentation

To build a robust LC-MS/MS method, one must understand the causality behind the fragmentation. The structural features of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol dictate two primary pathways:

Pathway A: Ortho-Quinone Methide Formation (The Dominant Cleavage)

Under positive ESI (ESI+), the basic nitrogen atom is readily protonated to yield the [M+H] + precursor ion. Upon CID, the most energetically favorable cleavage is the neutral loss of the amine moiety (dimethylamine, 45 Da).

  • Causality: This is not a simple bond cleavage. It is driven by neighboring group participation. The adjacent phenolic hydroxyl group donates electron density, facilitating the expulsion of the amine to form a highly conjugated and stable ortho-quinone methide intermediate[4]. This makes the [M+H - 45] + ion the base peak in almost all spectra of this class.

Pathway B: F-Atom Migration and –OCF 3​ Cleavage

The –OCF 3​ group is generally stable, but under higher collision energies, it exhibits a highly specific rearrangement.

  • Causality: As documented in atmospheric pressure ionization studies, the trifluoromethoxy group can undergo an intramolecular F-atom migration to the aromatic ring, followed by the expulsion of neutral carbonyl fluoride (COF 2​ , 66 Da) or a difluorocarbene radical[5][6]. This diagnostic loss distinguishes –OCF 3​ derivatives from simple alkyl ethers.

FragmentationLogic Precursor [M+H]+ Precursor Ion (Protonated Amine) AmineLoss Neutral Loss (- NH(CH3)2, 45 Da) Precursor->AmineLoss QuinoneMethide Ortho-Quinone Methide Intermediate (Base Peak) AmineLoss->QuinoneMethide F_Migration F-Atom Migration to Aromatic Ring QuinoneMethide->F_Migration Higher CE OCF3_Loss Neutral Loss (- COF2, 66 Da) F_Migration->OCF3_Loss FinalFragment Fluorinated Phenoxenium Ion OCF3_Loss->FinalFragment

Caption: Logical sequence of CID fragmentation for 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol.

Comparative Fragmentation Data

The following table summarizes the theoretical and experimentally observed quantitative data for the target compound and its alternatives. By tracking the exact mass shifts, researchers can confidently assign structures to unknown pipeline derivatives.

Compound NamePrecursor Ion [M+H] + (m/z)Primary Fragment (m/z)Secondary Fragment (m/z)Diagnostic Neutral Losses
Target: 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol250.11205.06 (Quinone Methide)139.06 (Loss of COF 2​ )-45 Da (Amine), -66 Da (COF 2​ )
Alt 1: 2-Dimethylaminomethyl-4-fluoro-6-methyl-phenol184.11139.06 (Quinone Methide)119.05 (Loss of HF)-45 Da (Amine), -20 Da (HF)
Alt 2: 2-Diethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol278.14205.06 (Quinone Methide)139.06 (Loss of COF 2​ )-73 Da (Amine), -66 Da (COF 2​ )

Key Insight: Notice that the Target and Alt 2 converge on the exact same primary fragment (m/z 205.06). This proves that the variation in the dialkylamine leaving group does not affect the core stability of the resulting quinone methide. Conversely, Alt 1 lacks the –OCF 3​ group, resulting in a completely different downstream fragmentation cascade (loss of HF instead of COF 2​ ).

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following LC-MS/MS methodology incorporates internal validation steps (blanks, system suitability, and dynamic range checks).

Step 1: Sample Preparation & System Suitability
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of the target and alternative compounds in LC-MS grade Methanol.

  • Working Dilutions: Dilute to 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

  • Self-Validation Check: Inject a solvent blank (Methanol/Water) prior to any sample. The baseline must show an signal-to-noise ratio (S/N) < 3 at the target m/z extraction windows to rule out carryover or system contamination.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the basic amine).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-QqQ or Q-TOF) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: +3.5 kV.

  • Desolvation Temperature: 350°C (Ensures complete droplet evaporation without thermal degradation of the –OCF 3​ group).

  • Collision Energy (CE) Profiling: Perform a CE ramp from 10 eV to 40 eV.

    • Low CE (10-15 eV): Optimizes the yield of the m/z 205.06 fragment.

    • High CE (25-35 eV): Forces the F-atom migration and subsequent COF 2​ loss to yield the m/z 139.06 fragment.

LCMSWorkflow Prep Sample Prep (100 ng/mL in 0.1% FA) Blank Blank Injection (Carryover Validation) Prep->Blank LC UHPLC Separation (C18, Gradient Elution) Blank->LC ESI ESI+ Ionization (Protonation of Amine) LC->ESI CID CID Fragmentation (CE Ramp: 10-40 eV) ESI->CID Detection TOF/QqQ Detection (Exact Mass Extraction) CID->Detection

Caption: Step-by-step self-validating LC-MS/MS workflow for analyzing ortho-aminomethyl phenols.

Conclusion and Application in Drug Development

The mass spectrometric analysis of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol reveals a highly deterministic fragmentation pattern. By leveraging the low-energy loss of the dialkylamine (to form the quinone methide) and the high-energy loss of COF 2​ (via F-atom migration), researchers can utilize Multiple Reaction Monitoring (MRM) transitions (e.g., 250.1 205.1 and 250.1 139.1) to achieve highly sensitive and specific quantification in complex biological matrices.

Comparing this to non-fluorinated or differently-substituted amine analogs confirms that while the primary cleavage is dictated by the ortho-relationship of the amine and phenol, the secondary structural confirmation relies entirely on the unique physics of the trifluoromethoxy group.

References

  • NextSDS Chemical Database. 2-DIMETHYLAMINOMETHYL-6-METHYL-4-TRIFLUOROMETHOXY-PHENOL — Chemical Substance Information. Retrieved March 23, 2026. [7]

  • GuideChem. 2,6-DI-TERT-BUTYL-4-(DIMETHYLAMINOMETHYL)PHENOL 88-27-7. Retrieved March 23, 2026. [8]

  • National Institutes of Health (NIH) / PMC. Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum. Retrieved March 23, 2026. [2]

  • American Chemical Society (ACS). Cr-Catalyzed Direct ortho-Aminomethylation of Phenols. The Journal of Organic Chemistry (2021). Retrieved March 23, 2026. [3]

  • ResearchGate. Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. (Citing Liu et al. on F-atom migration in atmospheric pressure ionization mass spectrometry of trifluoromethoxy phenols). Retrieved March 23, 2026. [5][6]

  • National Institutes of Health (NIH) / PMC. Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles. (Discussing the generation of ortho-quinone methides from dimethylaminomethylphenols). Retrieved March 23, 2026. [4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

As a Senior Application Scientist, I approach chemical handling not just as a set of regulatory rules, but as a system of mechanistic causalities. When working with complex, multi-functional aromatics like 2-Dimethylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not just as a set of regulatory rules, but as a system of mechanistic causalities. When working with complex, multi-functional aromatics like 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol (CAS 933673-43-9) , understanding the why behind the protocol is the ultimate safeguard.

This compound combines a phenolic core with a basic dimethylaminomethyl moiety and an electron-withdrawing, lipophilic trifluoromethoxy group[1]. This dual nature (basic amine + acidic phenol) dictates highly specific operational, personal protective equipment (PPE), and disposal requirements.

Hazard Identification & Mechanistic Causality

To handle this chemical safely, you must first understand how its structural components interact with biological tissues and the environment. The presence of the dimethylaminomethyl group imparts strong Lewis base characteristics, leading to severe skin corrosion and serious eye damage[2]. Furthermore, the trifluoromethoxy moiety significantly increases the molecule's lipophilicity (LogP), facilitating rapid transdermal absorption and elevating its acute toxicity profile[3].

Table 1: Quantitative Hazard & Causality Data

Hazard ClassGHS CodeStructural CausalityOperational Implication
Skin Corrosion H314Dimethylaminomethyl group acts as a Lewis base, saponifying skin lipids.Requires chemical-resistant barrier (Butyl/NBR).
Acute Toxicity H301/H302Trifluoromethoxy group increases LogP, driving rapid systemic absorption.Strict prohibition of exposed skin; face shield mandatory.
Serious Eye Damage H318Alkaline amine side-chain causes rapid tissue necrosis in corneal mucosa.Safety goggles + 8-inch face shield required.
Environmental Toxicity H411/H412Fluorinated aromatics resist biodegradation and bioaccumulate.Zero-drain disposal policy; collect all washings.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must be selected based on the specific chemical vulnerabilities of the compound.

  • Hand Protection: Double-gloving is mandatory. Use Nitrile (NBR) gloves for short-term handling or immediate transfer[2]. For prolonged contact or bulk synthesis, Butyl rubber is superior due to the chemical's mixed polar/non-polar characteristics.

  • Eye/Face Protection: Tight-fitting chemical splash goggles conforming to EN 166, combined with an 8-inch face shield[2]. Causality: The corrosive nature of the amine means any splash can cause irreversible corneal damage within seconds.

  • Respiratory Protection: All handling must occur inside a certified fume hood. If ventilation is compromised, an ABEK-P3 filter mask is required to capture both basic amine vapors and potential acidic decomposition products (such as HF)[3].

  • Body Protection: A flame-retardant lab coat and a chemical-resistant apron are required to prevent transdermal absorption of the lipophilic trifluoromethoxy component.

Operational Workflow & Handling Protocol

The following methodology is designed as a self-validating system, ensuring that each step confirms the safety of the next.

Protocol 1: Safe Dispensing and Reaction Setup

  • Environmental Preparation : Verify the fume hood face velocity is at least 0.5 m/s (100 fpm).

    • Validation Check: Observe the digital flow monitor or use a tissue strip to confirm inward directional flow before opening the chemical container.

  • PPE Donning : Don double nitrile gloves, a flame-retardant lab coat, and splash goggles.

    • Validation Check: Perform a visual and pneumatic inflation check of gloves for pinholes prior to donning.

  • Material Transfer : Use a positive displacement pipette or a glass syringe equipped with a stainless steel needle for transferring the chemical. Avoid standard air-displacement pipettes to prevent aerosolization and vapor pressure leaks.

    • Validation Check: Ensure no droplet formation at the needle tip before moving the syringe outside the source container.

  • Decontamination : Post-transfer, rinse all reusable glassware with a dilute acidic solution (e.g., 5% acetic acid) to neutralize the basic amine moiety, followed by standard organic solvent washes.

    • Validation Check: Swab the cleaned surface with pH paper; a neutral reading (pH 6-7) confirms complete decontamination.

OperationalWorkflow Start 1. Pre-Operation Verify Fume Hood >100 fpm PPE 2. Don PPE Nitrile/Butyl Gloves, Face Shield Start->PPE Transfer 3. Closed-System Transfer Positive Displacement PPE->Transfer Validate 4. Validation Check Seals & Pressure Transfer->Validate Decon 5. Decontamination 5% Acetic Acid Wash Validate->Decon

Figure 1: Self-validating operational workflow for handling fluorinated aminophenols.

Emergency Response & Spill Management

Standard safety protocols for structurally similar aminophenols dictate the use of inert absorbents and strictly prohibit the use of combustible materials during spill containment[2].

Protocol 2: Emergency Spill Containment

  • Isolation : Immediately evacuate personnel within a 5-meter radius of the spill and ensure maximum fume hood exhaust is engaged.

  • Containment : Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or a specialized chemical binder (e.g., Chemizorb®)[2].

    • Causality: Combustible absorbents like sawdust can react exothermically with the basic amine group, risking ignition.

  • Neutralization : Carefully apply a mild solid acid (e.g., citric acid powder) or 5% acetic acid over the absorbed material to mitigate the amine's corrosivity.

    • Validation Check: The absence of visible fuming or heat generation indicates chemical stabilization.

  • Collection : Use non-sparking tools to sweep the neutralized aggregate into a high-density polyethylene (HDPE) hazardous waste container[3].

SpillResponse Spill Spill Detected Assess Assess Volume & Ventilation Spill->Assess Evac Evacuate 5m Radius Assess->Evac Large/Vapor Contain Apply Inert Absorbent (Diatomaceous Earth) Assess->Contain Small/Contained Evac->Contain Neutralize Neutralize Amine (Dilute Acid) Contain->Neutralize Dispose HDPE Waste Container (Incineration Route) Neutralize->Dispose

Figure 2: Step-by-step emergency spill response and neutralization pathway.

Waste Disposal & Logistics

Due to the environmental persistence of fluorinated aromatics (H411/H412), a strict zero-drain disposal policy must be enforced[2].

  • Segregation : Store waste away from strong oxidizing agents and strong acids. While mild acids are used for neutralization, bulk mixing with concentrated acids can cause violent exothermic reactions due to the dimethylaminomethyl group.

  • Logistics & Destruction : Waste must be labeled as "Corrosive/Toxic Organic Waste" (UN 2922 equivalent). It must be transported to a licensed facility for high-temperature incineration.

  • Mechanistic Note: The incineration facility must be equipped with an alkaline scrubber to capture and neutralize hydrogen fluoride (HF) gas, which is generated during the thermal decomposition of the trifluoromethoxy group[3].

Sources

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